Fl-DIBO
Description
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Properties
Molecular Formula |
C19H12O3 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
8,15-dimethoxytetracyclo[11.4.0.02,4.05,10]heptadeca-1(13),2(4),5(10),6,8,14,16-heptaen-11-yn-3-one |
InChI |
InChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3 |
InChI Key |
BZYUEUWYGRHCPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2 |
Origin of Product |
United States |
Foundational & Exploratory
Fl-DIBO: A Technical Guide to a Fluorogenic Probe for Bioorthogonal Chemistry
Fl-DIBO (Fluorogenic Dibenzocyclooctyne) is a highly selective and sensitive fluorescent probe designed for the detection and labeling of azide-tagged molecules.[1] Its utility is rooted in its ability to undergo a bioorthogonal reaction, meaning a chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key photophysical properties for researchers, scientists, and drug development professionals.
Core Principles and Mechanism of Action
This compound is a specialized type of dibenzocyclooctyne (DIBO or DBCO), a class of cyclooctynes well-regarded for their high reactivity in copper-free "click chemistry" reactions.[4][5] The primary mechanism through which this compound functions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .
The key features of this reaction are:
-
Bioorthogonality : The reaction occurs specifically between the strained alkyne of this compound and an azide group, a functional group that is virtually absent in biological systems. This ensures minimal off-target reactions and high specificity in complex biological environments.
-
Catalyst-Free : Unlike many other click chemistry reactions, SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells, tissues, and whole organisms.
-
Fluorogenic Nature : The most significant advantage of this compound is its "turn-on" fluorescence. The probe itself is weakly fluorescent, but upon reacting with an azide to form a stable triazole, its fluorescence quantum yield increases dramatically. This results in a product that can be over 1000-fold brighter than the unreacted probe, enabling high-contrast imaging with minimal background signal and eliminating the need for washout steps.
The fluorogenic response is attributed to substantial differences in the electronic structure between the planar this compound molecule and the non-planar cycloaddition product. This change leads to a significant increase in the oscillator strength of the electronic transition responsible for fluorescence.
Photophysical and Performance Data
The defining characteristic of this compound is the dramatic change in its fluorescent properties upon reaction. This "turn-on" capability provides an excellent signal-to-noise ratio for sensitive detection.
| Property | This compound (Unreacted) | This compound-Triazole Adduct (Reacted with Azide) | Reference |
| Excitation Wavelength (λex) | ~420 nm | ~363-370 nm | |
| Emission Wavelength (λem) | ~574 nm | ~469-491 nm | |
| Quantum Yield (Φ) | 0.2% | 11.9% | |
| Brightness Increase | - | >1000-fold |
Note: Exact wavelengths can vary slightly depending on the solvent and the nature of the azide-tagged molecule.
This compound can also react with other 1,3-dipoles, such as monosubstituted diazo-derivatives, to produce highly fluorescent 1H-pyrazole products. This reaction can result in an even greater fluorescence enhancement.
| Reactant | Fluorescence Enhancement | Brightness Increase | Reference |
| Monosubstituted Diazo | ~160-fold | >10,000-fold | |
| Nitrile Oxides / Nitrones | Low or Quenched | - |
Experimental Protocols
The following are generalized protocols for the use of this compound in common research applications. Optimization may be required based on the specific cell type, protein, or experimental conditions.
Protocol 1: Fluorescent Labeling of Azide-Tagged Proteins in Solution
This protocol describes the labeling of a purified protein that has been metabolically or chemically tagged with an azide group.
-
Protein Preparation : Resuspend the azide-tagged protein in a suitable buffer, such as 1x PBS (pH 7.4).
-
This compound Stock Solution : Prepare a stock solution of this compound in a compatible organic solvent like DMSO.
-
Labeling Reaction : Add this compound to the protein solution to a final concentration of 25-500 µM.
-
Incubation : Incubate the reaction mixture at 37°C for 18 hours. The incubation time can be optimized based on the reactivity of the specific azide.
-
Analysis : Analyze the labeled protein using SDS-PAGE followed by in-gel fluorescence imaging. Use an excitation wavelength of approximately 365 nm and detect the emission around 480 nm. A parallel gel stained with Coomassie Blue can be used to visualize the total protein content.
Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells
This protocol is for labeling living cells that have incorporated an azide-modified metabolic precursor (e.g., an azido-sugar) into their biomolecules, such as cell-surface glycoconjugates.
-
Cell Culture : Culture cells to the desired confluency on coverslips or in a multi-well plate suitable for imaging.
-
Metabolic Labeling : Incubate the cells with a medium containing the appropriate azide-modified metabolic precursor for a sufficient time to allow for incorporation into the target biomolecules.
-
Preparation of Labeling Medium : Prepare a solution of the this compound probe in fresh, pre-warmed cell culture medium. A typical final concentration is between 10-25 µM.
-
Labeling : Remove the medium containing the metabolic precursor, wash the cells once with PBS, and add the this compound-containing medium to the cells.
-
Incubation : Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing : Remove the probe-containing medium and wash the cells three times with pre-warmed medium or an appropriate imaging buffer to remove any residual unreacted probe. Note: Due to the fluorogenic nature of this compound, this step may be optional for high-contrast imaging.
-
Imaging : Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets (e.g., DAPI or UV excitation channel).
Applications and Advantages
This compound represents a significant advance in the field of bioorthogonal chemistry and fluorescent labeling. Its unique combination of catalyst-free reactivity and fluorogenic signal enhancement makes it a powerful tool for a variety of applications:
-
Proteomics : Tracking and imaging of specific proteins in live cells without the need for genetic encoding of fluorescent proteins.
-
Glycobiology : Visualizing the localization and dynamics of glycans and glycoconjugates on the surface of living cells.
-
Drug Development : Monitoring the delivery and cellular uptake of azide-modified therapeutic agents.
-
Materials Science : Functionalizing surfaces and materials with fluorescent probes under biocompatible conditions.
-
Environmental Monitoring : Sensitive detection of inorganic azides, which are environmental and health concerns.
The primary advantage of this compound over other fluorescent probes is the elimination of background fluorescence from unreacted reagents, which simplifies imaging protocols and enhances detection sensitivity. This makes it an invaluable tool for researchers seeking to perform high-contrast, no-wash labeling of biomolecules in their native environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. biotium.com [biotium.com]
The Mechanism of F-DIBO in Copper-Free Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the covalent labeling of biomolecules in their native environments without the cytotoxicity associated with copper catalysts. At the forefront of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction driven by the high ring strain of cyclooctyne reagents. This technical guide provides an in-depth exploration of the mechanism of action of F-DIBO (Fluorogenic Dibenzocyclooctyne), a key reagent in copper-free click chemistry, renowned for its fluorogenic properties that allow for the direct visualization of bioconjugation events.
The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental principle behind F-DIBO's reactivity lies in the [3+2] cycloaddition reaction between a strained alkyne (the cyclooctyne) and an azide.[1] Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst.[1][2] The reaction is driven by the significant ring strain of the eight-membered cyclooctyne ring, which is released upon the formation of a more stable triazole ring.[1][3] This inherent reactivity allows the reaction to proceed efficiently at physiological temperatures and in complex biological media.
F-DIBO, a dibenzocyclooctyne derivative, is specifically engineered to be highly reactive in SPAAC reactions. Its rigid dibenzo-fused structure contributes to a high degree of ring strain, accelerating the reaction with azide-functionalized molecules.
The Fluorogenic Properties of F-DIBO
A key innovation of F-DIBO is its "turn-on" fluorescence upon reaction with an azide. Unreacted F-DIBO is weakly fluorescent, but the resulting triazole product exhibits a strong fluorescent signal, often with a significant increase in brightness. This fluorogenic response eliminates the need for washing steps to remove unreacted probes, making it ideal for real-time imaging in living systems.
The photophysical mechanism behind this fluorescence enhancement is not based on the common (n-π)/(π-π) inversion. Instead, quantum mechanical calculations have shown that the planar and C2v-symmetric structure of F-DIBO has a low oscillator strength for the S0 to S1 electronic transition, resulting in low fluorescence quantum yield. The cycloaddition reaction breaks this symmetry, leading to a non-planar triazole product with a significantly higher oscillator strength for the S0 -> S1 transition, and consequently, a dramatic increase in fluorescence.
Quantitative Data
The efficiency and fluorogenic properties of F-DIBO are quantified by its reaction kinetics and photophysical parameters. The following tables summarize key data for F-DIBO and related compounds.
Table 1: Reaction Kinetics of F-DIBO and Other Cyclooctynes
| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| F-DIBO | Sodium Azide | 0.0953 | Dioxane/HEPES buffer (1:1) |
| DIBO | Benzyl Azide | 0.120 | CD₃CN:D₂O (3:1) |
| DIBAC/DBCO | Benzyl Azide | 0.310 | CD₃OD or CH₃OH |
| BCN | Benzyl Azide | 0.140 | CD₃OD or CH₃OH |
Data compiled from multiple sources.
Table 2: Photophysical Properties of F-DIBO and its Triazole Product
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| F-DIBO | 420 | 574 | 0.002 | 0.38 |
| F-DIBO-Triazole | 370 | 491 | 0.119 | 511.7 |
Data for the triazole product formed with triethyleneglycol methyl monoester azide. Brightness is the product of the molar extinction coefficient (ε) and the quantum yield (Φ).
Experimental Protocols
General Protocol for Triazole Formation with F-DIBO
This protocol describes a general procedure for the reaction of F-DIBO with an azide in an organic solvent.
Materials:
-
F-DIBO
-
Azide-containing compound
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve F-DIBO (1 equivalent) and the azide-containing compound (2 equivalents) in a 4:1 mixture of CH₂Cl₂ and methanol.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvents under reduced pressure.
-
Purify the resulting triazole product by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Protocol for Labeling Azide-Modified Bovine Serum Albumin (BSA) with F-DIBO
This protocol outlines the steps for labeling a protein that has been functionalized with an azide group.
Materials:
-
Azide-modified BSA (azido-BSA)
-
F-DIBO stock solution (e.g., 2.5 mM in ethanol)
-
Phosphate-buffered saline (PBS), pH 7.3
-
Sodium dodecyl sulfate (SDS)
-
SDS-PAGE materials
-
Fluorescence imaging system
-
Coomassie Blue stain
Procedure:
-
Prepare a solution of azido-BSA (e.g., 50 µM) in PBS buffer containing 1% SDS.
-
Add the F-DIBO stock solution to the azido-BSA solution to a final concentration of 250 µM.
-
Incubate the reaction mixture at 37°C for 18 hours.
-
Analyze an aliquot of the reaction mixture by SDS-PAGE.
-
Visualize the labeled protein using a fluorescence imager with appropriate excitation and emission wavelengths (e.g., λex = 365 nm; λem = 480 nm).
-
Stain the gel with Coomassie Blue to visualize the total protein content.
Conclusion
F-DIBO represents a significant advancement in the field of copper-free click chemistry, offering a rapid and bioorthogonal method for labeling molecules with the added advantage of a fluorogenic signal. Its mechanism, rooted in the principles of strain-promoted alkyne-azide cycloaddition, combined with a unique photophysical "turn-on" property, makes it an invaluable tool for researchers in cell biology, drug development, and materials science. The provided data and protocols serve as a comprehensive guide for the effective application of F-DIBO in a variety of experimental contexts.
References
A Technical Guide to Fluorogenic Probes in Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of fluorogenic probes utilized in bioorthogonal chemistry. These smart probes offer a significant advantage in biological imaging and sensing by exhibiting fluorescence only upon reaction with their target, thereby minimizing background noise and eliminating the need for wash-out steps. This guide provides a comprehensive overview of the underlying mechanisms, quantitative data for probe selection, detailed experimental protocols, and visual representations of key processes to empower researchers in their application of this powerful technology.
Core Principles and Mechanisms of Fluorogenic Probes
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. When paired with fluorogenic probes, these reactions become powerful tools for real-time visualization of biomolecules. The fluorogenic nature of these probes arises from a chemical modification that renders a fluorophore non-fluorescent until a specific bioorthogonal reaction occurs, triggering a "turn-on" of the fluorescence signal. This activation is typically achieved through several quenching mechanisms that are disrupted upon reaction.
The key to designing effective fluorogenic probes lies in the strategic conjugation of a fluorophore to a bioorthogonal reactive group that also acts as a fluorescence quencher. The bioorthogonal reaction then chemically alters this quenching moiety, restoring the fluorophore's emission.
Quenching Mechanisms in Fluorogenic Bioorthogonal Probes
Several photophysical mechanisms are exploited to quench the fluorescence of the probe in its "off" state. The choice of mechanism influences the probe's properties, such as the fluorescence turn-on ratio and sensitivity.
-
Förster Resonance Energy Transfer (FRET): In this mechanism, the bioorthogonal group acts as an acceptor (quencher) for the energy of the excited fluorophore (donor). This non-radiative energy transfer prevents the fluorophore from emitting a photon. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. The bioorthogonal reaction separates the donor and acceptor or alters the spectral properties, thus disrupting FRET and restoring fluorescence.
-
Photoinduced Electron Transfer (PET): In PET-based probes, the bioorthogonal moiety has an appropriate redox potential to either donate an electron to the excited fluorophore or accept an electron from it, leading to non-radiative de-excitation. The bioorthogonal reaction modifies the electronic properties of the quencher, inhibiting the PET process and turning on fluorescence.
-
Through-Bond Energy Transfer (TBET): TBET is a highly efficient quenching mechanism that operates through a conjugated π-system connecting the fluorophore and the quencher. This rigid connection facilitates rapid energy transfer, leading to very low background fluorescence and high turn-on ratios. The bioorthogonal reaction disrupts this conjugated system, thereby blocking TBET and activating fluorescence. This mechanism has been successfully employed in the design of ultrafluorogenic probes.
-
Intramolecular Cyclization/Rearrangement: Some probes are designed to undergo an intramolecular cyclization or rearrangement upon the bioorthogonal reaction, which in turn forms or releases a highly fluorescent species.
The following diagram illustrates the general principle of a fluorogenic bioorthogonal reaction.
Caption: General mechanism of a fluorogenic bioorthogonal reaction.
Major Classes of Fluorogenic Bioorthogonal Reactions
Several bioorthogonal reactions have been adapted for use with fluorogenic probes. The choice of reaction depends on factors such as reaction kinetics, biocompatibility, and the specific biological question being addressed.
Tetrazine Ligation
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. Tetrazines are excellent quenchers for a wide range of fluorophores, making them ideal for the design of highly fluorogenic probes. The reaction proceeds rapidly under physiological conditions without the need for a catalyst.
The general workflow for a tetrazine ligation-based imaging experiment is depicted below.
Caption: Workflow for live-cell imaging using tetrazine ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between a cyclooctyne and an azide. While generally slower than tetrazine ligations, SPAAC is still highly bioorthogonal and widely used for labeling biomolecules in living systems. Fluorogenic probes for SPAAC have been developed where either the azide or the cyclooctyne is conjugated to a fluorophore-quencher pair.
Photo-Click Chemistry
Photo-click reactions offer spatiotemporal control over the labeling process. In this approach, a non-fluorescent probe is activated by light to generate a reactive species that then undergoes a bioorthogonal reaction to produce a fluorescent product. A common example is the photo-triggered reaction between a tetrazole and an alkene to form a fluorescent pyrazoline. This allows for precise labeling of specific regions of a cell or tissue.
Quantitative Data of Fluorogenic Probes
The selection of a suitable fluorogenic probe for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for a selection of fluorogenic probes used in bioorthogonal reactions.
| Probe Name/Class | Bioorthogonal Reaction | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) (product) | Fluorescence Enhancement (-fold) | Reference(s) |
| Tetrazine Probes | |||||||
| HELIOS Probes | Tetrazine Ligation | Coumarin | ~400 | ~455-502 | ~0.6-0.8 | up to 11,000 | |
| BODIPY-Tetrazine | Tetrazine Ligation | BODIPY | ~500 | ~515 | ~0.6-0.9 | up to 1,600 | |
| SiR-Tetrazine | Tetrazine Ligation | Silicon Rhodamine | ~650 | ~670 | ~0.4 | ~45 | |
| TMR-Tetrazine | Tetrazine Ligation | Tetramethylrhodamine | ~555 | ~580 | ~0.45 | ~95 | |
| SPAAC Probes | |||||||
| Coumarin-Cyclooctyne | SPAAC | Coumarin | ~350 | ~450 | ~0.6 | >10 | |
| Dibenzocyclooctyne Probe | SPAAC | Varies | Varies | Varies | Varies | >1,000 | |
| Photo-Click Probes | |||||||
| Naphthalene-tetrazole | Photo-click | Pyrazoline | ~350 (2-photon: 700) | ~520 | - | High | |
| CPX Probe | Photo-click | Diazaxanthilidene | ~400 | ~580 | - | High |
Experimental Protocols
This section provides generalized protocols for the synthesis and application of fluorogenic probes in bioorthogonal reactions. Researchers should optimize these protocols for their specific experimental systems.
General Synthesis of a Tetrazine-Fluorophore Conjugate
This protocol describes a general method for conjugating a tetrazine moiety to a fluorophore via an amide bond.
Materials:
-
Amine-reactive fluorophore (e.g., NHS ester or isothiocyanate)
-
Amine-containing tetrazine derivative
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the amine-reactive fluorophore and a slight excess (1.1-1.5 equivalents) of the amine-containing tetrazine in anhydrous DMF or DMSO.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable solvent and purify the crude product by preparative HPLC.
-
Lyophilize the collected fractions to obtain the pure tetrazine-fluorophore conjugate.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Live-Cell Imaging with a Fluorogenic Probe via SPAAC
This protocol outlines the general steps for labeling a target biomolecule in live cells using a fluorogenic SPAAC reaction.
Materials:
-
Cells expressing the azide-modified biomolecule of interest
-
Fluorogenic cyclooctyne probe (e.g., DBCO-fluorophore)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture the cells expressing the azide-modified biomolecule on a suitable imaging dish or plate.
-
Prepare a stock solution of the fluorogenic cyclooctyne probe in DMSO.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. The incubation time may need to be optimized.
-
(Optional, for probes with lower turn-on ratios) Wash the cells 2-3 times with warm PBS or fresh medium to remove any unreacted probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore.
The following diagram illustrates the workflow for a typical protein labeling experiment in live cells.
Caption: Experimental workflow for protein labeling in live cells.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of a fluorophore. The relative method, using a well-characterized standard, is a common approach.
Materials:
-
Fluorogenic probe (product of the bioorthogonal reaction)
-
Quantum yield standard with a known Φ in the same solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
High-purity solvent (e.g., ethanol, water)
Procedure:
-
Prepare a series of five dilutions for both the sample and the standard
An In-depth Technical Guide to Fl-DIBO: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic dibenzocyclooctyne (Fl-DIBO) probe, a key tool in bioorthogonal chemistry. We will delve into its core structure, chemical properties, and applications, with a focus on quantitative data and detailed experimental protocols to support its use in research and development.
Core Structure and Synthesis
This compound, or fluorogenic dibenzocyclooctyne, is a dibenzocyclooctyne derivative that incorporates a cyclopropenone moiety.[1] This highly strained alkyne is designed for rapid, catalyst-free cycloaddition reactions with azides and other 1,3-dipoles.[1][2] Its structure is intrinsically linked to its fluorogenic properties; the planar, C2v-symmetric structure of this compound exhibits low fluorescence, while the resulting non-planar cycloadducts, such as triazoles, show a dramatic increase in fluorescence quantum yield.[2]
The synthesis of this compound is a multi-step process, which can be summarized as follows:
Caption: Synthetic pathway for this compound.
The overall yield for this 5-step synthesis is approximately 35%.[1]
Chemical and Photophysical Properties
This compound is stable in aqueous solutions over a broad pH range and is inert to various nucleophiles, including glutathione. Its key feature is its fluorogenic "turn-on" mechanism upon reaction.
Photophysical Data
The photophysical properties of this compound and its cycloaddition products are summarized below. A significant increase in quantum yield and brightness is observed upon reaction with azides.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × ΦF) | Stokes Shift (nm) |
| This compound (1) | 420 | 574 | 0.002 (0.2%) | 190 (at 420 nm) | 0.38 | 154 |
| Triazole Product (8a) | 370 | 491 | 0.119 (11.9%) | 4300 (at 370 nm) | 511.7 | 121 |
Data compiled from a study by Svatunek et al.
The cycloaddition product of this compound is reported to be over 1000-fold brighter than the unreacted probe.
Reaction Kinetics
This compound undergoes rapid cycloaddition with various 1,3-dipoles without the need for a metal catalyst. The second-order rate constants for its reaction with different compounds have been determined.
| Reactant | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Benzyl Azide | 0.019 |
| Sodium Azide | 0.0953 |
| Diazo Ester (9a) | 0.0024 |
Data sourced from multiple studies.
Experimental Protocols
General Protein Labeling with this compound
This protocol describes the general workflow for labeling an azide-modified protein with this compound.
Caption: General workflow for protein labeling with this compound.
Detailed Protocol for Labeling Azido-BSA
This protocol provides specific concentrations and conditions for labeling bovine serum albumin (BSA) that has been modified to contain an azide group.
Materials:
-
Azido-BSA in Phosphate-Buffered Saline (PBS), pH 7.3
-
This compound stock solution in ethanol
-
10% Sodium Dodecyl Sulfate (SDS) solution
Procedure:
-
Prepare a solution of azido-BSA at a final concentration of 50 µM in PBS.
-
Add SDS to the protein solution to a final concentration of 1%.
-
Add the this compound stock solution to the azido-BSA solution to a final concentration of 250 µM.
-
Incubate the reaction mixture for 18 hours at 37°C.
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled protein using an in-gel fluorescence scanner with an excitation wavelength of approximately 365 nm and a detection wavelength of around 480 nm.
-
Stain the gel with Coomassie Blue to visualize the total protein content.
Applications in Drug Development and Research
This compound's unique properties make it a valuable tool for various applications:
-
Fluorogenic Labeling: Its "turn-on" fluorescence eliminates the need for washing steps to remove unreacted probes, reducing background signal and simplifying experimental workflows. This is particularly advantageous for real-time monitoring of biological processes.
-
Bioconjugation: this compound facilitates the catalyst-free conjugation of fluorescent tags to biomolecules, including proteins and cell surface glycoconjugates. This is crucial in the development of antibody-drug conjugates and other targeted therapies.
-
Detection of Azides: It can be used as a highly sensitive probe for the detection of both organic and inorganic azides.
Logical Pathway of this compound's Fluorogenic Reaction
The fluorogenic nature of this compound is a result of a change in its molecular geometry and electronic properties upon reaction.
Caption: Logical pathway of this compound's fluorogenic reaction.
References
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Principles, Methodologies, and Applications of SPAAC in Biological and Pharmaceutical Research.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1] This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, quantitative kinetic data, and its significant applications in the pharmaceutical industry.
Core Principles of SPAAC
At its heart, SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne and an azide, which results in the formation of a stable triazole linkage.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for applications in living systems.[1][] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures and pH.[1]
The key to SPAAC's utility lies in its bioorthogonality. The azide and cyclooctyne functional groups are abiotic, meaning they are absent from and non-reactive with most biological molecules such as proteins, nucleic acids, and lipids. This exceptional selectivity ensures that the ligation occurs exclusively between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.
Quantitative Data: Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter for designing experiments, particularly in living systems where reactant concentrations are low and reaction times may be limited. The reaction follows second-order kinetics, and the rate is typically expressed by the second-order rate constant (k₂). The choice of cyclooctyne has the most significant impact on the reaction rate, with more strained cyclooctynes generally reacting faster. Other factors such as the electronic properties of the azide, the solvent, pH, and temperature also influence the kinetics.
The following tables summarize the second-order rate constants for common cyclooctynes and the effect of different reaction conditions.
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity, widely used for biomolecule labeling. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Fast kinetics, often used for protein labeling and nanoparticle functionalization. |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Biocompatible, developed for live cell imaging and drug discovery. |
| Biarylazacyclooctynone | BARAC | > 1.0 | Extremely reactive, suitable for in vivo imaging in sensitive biological environments. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer (pH 7) | Rate Constant Range (M⁻¹s⁻¹) |
| PBS | 0.32 - 0.85 |
| HEPES | 0.55 - 1.22 |
| DMEM | 0.59 - 0.97 |
| RPMI | 0.27 - 0.77 |
Data from reactions of sulfo-DBCO-amine with 3-azido-L-alanine and 1-azido-1-deoxy-β-D-glucopyranoside. Generally, higher pH values increase reaction rates, except in HEPES buffer.
Experimental Protocols
The following sections provide generalized experimental protocols for common SPAAC applications. These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol for Protein Modification with a Cyclooctyne
This protocol describes the labeling of a protein with a cyclooctyne, such as DBCO, for subsequent conjugation to an azide-containing molecule.
Materials:
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester (10 mM stock solution in anhydrous DMSO or DMF)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.4)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer.
-
DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester.
-
Activation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the Reaction Buffer.
-
Characterization (Optional): Determine the degree of labeling (DOL) of the DBCO-modified protein using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).
Protocol for SPAAC Reaction with a Modified Protein
This protocol outlines the conjugation of an azide-containing molecule to a DBCO-modified protein.
Materials:
-
DBCO-modified protein (from Protocol 3.1)
-
Azide-containing molecule (e.g., azide-PEG-biotin, azide-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Azide Solution: Prepare a stock solution of the azide-containing molecule in the Reaction Buffer or a compatible solvent.
-
SPAAC Reaction: Add a 2-5 fold molar excess of the azide solution to the purified DBCO-modified protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the unreacted azide-containing molecule.
Applications in Drug Development
The unique characteristics of SPAAC have made it an invaluable technology in various aspects of drug development, from discovery to delivery.
Antibody-Drug Conjugates (ADCs)
SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies. This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to more homogeneous and effective ADCs with improved therapeutic windows.
Targeted Drug Delivery
SPAAC enables the development of sophisticated drug delivery systems. For instance, drug carriers can be functionalized with cyclooctynes, which can then react with azide groups metabolically introduced onto the surface of target cells, leading to localized drug release.
In Vivo Imaging and Diagnostics
The bioorthogonality of SPAAC makes it ideal for in vivo imaging applications. Probes for imaging modalities like PET and SPECT can be constructed using SPAAC, allowing for the real-time tracking of biomolecules and drug-target interactions within living organisms. A pre-targeting strategy is often employed, where a modified antibody is first administered and allowed to accumulate at the target site, followed by a smaller, rapidly clearing imaging agent that ligates to the antibody via SPAAC.
Radiopharmaceuticals
SPAAC has been successfully used in the preparation of radiolabeled biomolecules for therapeutic and diagnostic purposes. A significant advantage in this context is the avoidance of copper catalysts, which can interfere with radiometals used in imaging and therapy.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as a robust and versatile tool in the arsenal of researchers and drug development professionals. Its bioorthogonality, favorable kinetics, and mild reaction conditions have enabled unprecedented control over the modification of biological systems. From the fundamental study of biomolecular interactions to the development of next-generation targeted therapies and diagnostic agents, the impact of SPAAC on biomedical research and pharmaceutical development continues to grow.
References
An In-depth Technical Guide to Bioorthogonal Labeling with Fl-DIBO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling using the fluorogenic probe, Fl-DIBO (Fluorogenic Dibenzo[b,f]cyclooctyne). It details the underlying chemical principles, experimental protocols, and applications, with a focus on providing actionable data and methodologies for laboratory use.
Introduction to Bioorthogonal Chemistry and this compound
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This powerful concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their native environments.[1] One of the most widely used bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click chemistry" reaction.[2][3]
This compound is a dibenzocyclooctyne derivative fused with a cyclopropenone moiety that participates in rapid, catalyst-free SPAAC reactions.[2] A key feature of this compound is its fluorogenic nature; it is weakly fluorescent on its own but becomes highly fluorescent upon reaction with an azide-tagged molecule. This "turn-on" mechanism eliminates the need for washing steps to remove unreacted probes, thereby reducing background fluorescence and enabling real-time monitoring of biological processes.
The this compound Reaction Mechanism
The bioorthogonal labeling reaction of this compound is a [3+2] cycloaddition between the strained alkyne of the DIBO core and an azide-functionalized biomolecule. The inherent ring strain of the cyclooctyne ring system is the driving force for this catalyst-free reaction. Upon reaction, a stable triazole linkage is formed.
The fluorogenic property of this compound arises from a significant increase in fluorescence quantum yield upon conversion to the triazole product. Quantum mechanical calculations suggest this is due to substantial differences in the oscillator strengths of the electronic transitions in the planar this compound molecule compared to the non-planar triazole product. Unreacted this compound has a low quantum yield of approximately 0.2%, while the resulting triazole can have a quantum yield of up to 11.9%, leading to a fluorescence increase of over 1000-fold.
Below is a diagram illustrating the reaction mechanism.
Quantitative Data
The following table summarizes key quantitative data for this compound, providing a basis for experimental design and comparison with other bioorthogonal probes.
| Parameter | Value | Reference |
| Second-Order Rate Constant (with benzyl azide) | 0.019 M⁻¹s⁻¹ | |
| Second-Order Rate Constant (with sodium azide) | 0.0953 M⁻¹s⁻¹ | |
| This compound Quantum Yield | 0.2% | |
| Triazole Product Quantum Yield | 11.9% (with triethyleneglycol methyl monoester azide) | |
| Fluorescence Enhancement | >1000-fold | |
| This compound Excitation (max) | 420 nm | |
| This compound Emission (max) | 574 nm | |
| Triazole Product Excitation (max) | 363-370 nm | |
| Triazole Product Emission (max) | 469-491 nm | |
| Limit of Detection (for sodium azide) | 10 µM |
Experimental Protocols
This section provides detailed methodologies for labeling proteins and cells using this compound.
General Workflow for Bioorthogonal Labeling
The general workflow for a bioorthogonal labeling experiment involves two main stages: introduction of the azide chemical reporter into the biomolecule of interest, followed by labeling with the this compound probe.
In Vitro Labeling of Azide-Modified Proteins
This protocol is adapted for labeling purified proteins that have been modified to contain an azide group.
Materials:
-
Azide-modified protein (e.g., azido-BSA)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Ethanol (EtOH)
-
DMSO (for dissolving this compound)
-
DTT (1 M stock)
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM.
-
Prepare Protein Solution: Prepare a solution of the azide-modified protein (e.g., 50 µM) in PBS. Include a negative control with the unmodified protein.
-
Set up Labeling Reaction: In a microcentrifuge tube, combine the following:
-
Azide-modified protein solution (to a final concentration of 50 µM)
-
This compound stock solution (to a final concentration of 250 µM)
-
10% SDS (to a final concentration of 1%)
-
Ethanol (to a final concentration of 10%)
-
Adjust the final volume with PBS.
-
Note: The addition of DTT to a final concentration of 1 mM is recommended to maintain the stability of some proteins, though this compound is inert towards thiols.
-
-
Incubation: Incubate the reaction mixture for 18 hours at 37°C in the dark.
-
Analysis:
-
Analyze the reaction mixture by SDS-PAGE.
-
Visualize the labeled protein using a fluorescence gel scanner with excitation around 365 nm and detection around 480 nm.
-
Stain the gel with Coomassie Blue to visualize total protein content.
-
Labeling of Cell Surface Proteins
This protocol outlines the steps for labeling cell surface proteins on living cells that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured with an azido-sugar (e.g., Ac₄ManNAz) to introduce azides onto cell surface glycans.
-
Control cells cultured without the azido-sugar.
-
This compound
-
Cell culture medium or a suitable buffer (e.g., HBSS, pH 7.4)
-
DMSO
Protocol:
-
Metabolic Labeling: Culture cells in the presence of an appropriate azido-sugar for 1-3 days to allow for incorporation into cell surface glycans.
-
Prepare Cells for Labeling:
-
Harvest the cells and wash them twice with ice-cold PBS or HBSS (pH 7.4) to remove any residual medium.
-
Resuspend the cell pellet in the desired labeling buffer.
-
-
Prepare this compound Labeling Solution: Dilute the this compound stock solution (in DMSO) into the cell labeling buffer to the desired final concentration (e.g., 5-100 µM).
-
Labeling Reaction:
-
Add the this compound labeling solution to the cell suspension.
-
Incubate for 5 minutes to 1 hour at room temperature or 37°C, protected from light. The optimal time and concentration should be determined empirically.
-
-
Washing (Optional but Recommended): Although this compound is a turn-on probe, washing can help reduce any non-specific binding. Wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Resuspend the cells in an appropriate imaging buffer and image using a fluorescence microscope with DAPI/FITC filter sets.
-
Flow Cytometry: Resuspend the cells in flow cytometry buffer and analyze.
-
Western Blot/SDS-PAGE: Lyse the cells, separate proteins by SDS-PAGE, and perform in-gel fluorescence scanning.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development:
-
Target Engagement Studies: By incorporating an azide group into a drug candidate, this compound can be used to visualize and quantify the binding of the drug to its target protein in vitro or in living cells.
-
Monitoring Drug Uptake and Distribution: The fluorescence turn-on property allows for real-time imaging of the cellular uptake and subcellular localization of azide-modified drugs.
-
High-Throughput Screening: The no-wash nature of this compound labeling simplifies workflows, making it amenable to high-throughput screening assays for identifying compounds that modulate a particular biological process.
-
Development of Imaging Agents: this compound can be used to construct activatable probes for diagnostic imaging, where the probe only becomes fluorescent upon interaction with a specific azide-bearing biomarker.
Conclusion
This compound represents a significant advancement in the field of bioorthogonal chemistry, offering a robust and sensitive method for fluorescently labeling biomolecules. Its fluorogenic nature simplifies experimental procedures and enhances signal-to-noise ratios, making it an ideal tool for researchers in cell biology, chemical biology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound-based labeling strategies in the laboratory.
References
Fl-DIBO Azide: A Technical Guide to Reactivity and Specificity in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Fl-DIBO (fluorogenic dibenzocyclooctyne) azide chemistry, a cornerstone of modern bioorthogonal and click chemistry. We delve into the reactivity, specificity, and quantitative performance of this compound, providing detailed experimental protocols and visual workflows to empower researchers in their application of this powerful tool for labeling and visualizing biomolecules in complex biological systems.
Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a fluorogenic probe built upon a dibenzocyclooctyne scaffold. Its key feature is the dramatic increase in fluorescence upon reaction with an azide-tagged molecule. This "turn-on" characteristic is highly advantageous for bio-imaging and detection, as it minimizes background fluorescence and eliminates the need for washout steps, which can be detrimental to living systems.[1][2][3]
The underlying reaction, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][4] The inherent ring strain of the cyclooctyne in DIBO derivatives drives the reaction with azides, forming a stable triazole linkage. This catalyst-free approach is particularly well-suited for live-cell imaging and in vivo studies.
Organic azides are ideal chemical reporters for this purpose due to their small size and near-complete absence in biological systems, ensuring high specificity. They can be introduced into biomolecules such as proteins, glycans, lipids, and nucleic acids through metabolic labeling or chemical modification.
Reactivity and Specificity of this compound
This compound exhibits rapid reaction kinetics with a variety of azide-containing compounds. While its primary target is the azide group, this compound can also react with other 1,3-dipoles such as nitrones, nitrile oxides, and diazo-derivatives. However, the reaction with monosubstituted diazo reagents results in a particularly significant, approximately 160-fold, enhancement in fluorescence.
The specificity of this compound for azides over other functional groups present in biological systems is a key advantage. It is reported to be stable in aqueous solutions across a broad pH range and inert towards various nucleophiles, including a 10 mM glutathione solution. While the parent DIBO scaffold has shown some off-target reactivity with thiols (thiol-yne addition), particularly with reduced peptidylcysteines, this compound's applications focus on its fluorogenic reaction with azides.
Quantitative Data
The performance of this compound and its reaction products can be quantified by several key parameters, including reaction rate constants and photophysical properties.
Table 1: Second-Order Rate Constants for Cycloaddition Reactions with this compound and Parent DIBO
| Reactant | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent |
| Benzyl Azide | This compound | 0.019 | CDCl₃ and CD₃OD (4:1, v/v) |
| Benzyl Azide | DIBO | 0.057 | Methanol or Acetonitrile |
| Diazo Ester (9a) | This compound | 0.0024 | CDCl₃ and CD₃OD |
| Sodium Azide | This compound | 0.0953 | Dioxane and HEPES buffer (1:1) |
Table 2: Photophysical Properties of this compound and its Cycloaddition Products in Methanol
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at 370 nm | Fluorescence Quantum Yield (Φ_F) | Brightness (ε × Φ_F) | Fold Increase in Brightness vs. This compound |
| This compound | 420 | 574 | Not Determined | 0.002 | - | - |
| Triazole product with triethyleneglycol methyl monoester azide (8a) | 370 | 491 | Not Determined | 0.119 | >1000-fold brighter than this compound | >1000 |
| Product with Benzyl Azide (5) | 350 | 473 | 4,300 | 0.13 | 559 | 508 |
| Product with Nitrone (6) | 358 | 471 | 2,700 | 0.01 | 27 | 25 |
| Product with Nitrile Oxide (7) | 342 | 472 | 11,000 | 0.01 | 110 | 100 |
| Product with monosubstituted diazo reagent (11a) | 350 | 476 | 12,000 | 0.31 | 3,720 | 3,382 |
| Product with monosubstituted diazo reagent (11b) | 350 | 476 | 13,000 | 0.30 | 3,900 | 3,545 |
Data for compounds 5, 6, 7, 11a, and 11b are from the same study and presented for comparative purposes. The brightness enhancement for these specific adducts was calculated relative to this compound.
Experimental Protocols and Methodologies
The following are detailed protocols for common applications of this compound, synthesized from established methodologies.
Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the introduction of azide groups into cellular glycans using an azide-modified monosaccharide precursor.
Materials:
-
Mammalian cells (e.g., HeLa, U-2 OS)
-
Complete cell culture medium
-
Azide-derivatized metabolite (e.g., N-azidoacetylmannosamine (ManNAz))
-
Dulbecco's Phosphate-Buffered Saline (D-PBS)
-
This compound alkyne
-
High-quality anhydrous DMSO
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Grow mammalian cells in the appropriate medium at 37°C in a 5% CO₂ incubator. Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere overnight.
-
Metabolic Labeling: Replace the growth medium with fresh medium supplemented with the azide-derivatized metabolite (e.g., 50 µM ManNAz). Culture the cells for 2 to 3 days to allow for incorporation of the azido sugar into cellular glycoconjugates.
-
Washing: Wash the cells twice with D-PBS to remove unincorporated azido sugars.
-
This compound Labeling:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 10-25 µM).
-
Remove the D-PBS from the cells and add the this compound-containing medium.
-
Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Imaging:
-
Wash the cells twice with D-PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the this compound-triazole product (e.g., excitation around 365 nm and emission around 480 nm).
-
Labeling of Azide-Modified Proteins
This protocol details the labeling of a purified protein that has been chemically modified to contain an azide group.
Materials:
-
Azide-modified protein (e.g., azido-BSA)
-
Native (unmodified) protein as a negative control
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
10% Sodium Dodecyl Sulfate (SDS) solution
-
This compound alkyne
-
Ethanol
-
SDS-PAGE apparatus and reagents
-
In-gel fluorescence imaging system
-
Coomassie Blue stain
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare solutions of the azide-modified protein (e.g., 50 µM azido-BSA) and the native protein (50 µM) in PBS.
-
Add 10% SDS to a final concentration of 1%.
-
Prepare a stock solution of this compound in ethanol (e.g., 2.5 mM).
-
-
Labeling Reaction:
-
Add the this compound stock solution to each protein solution to a final concentration of 250 µM.
-
Incubate the reaction mixtures for 18 hours at 37°C.
-
-
SDS-PAGE Analysis:
-
Separate the crude reaction mixtures by SDS-PAGE.
-
-
In-Gel Fluorescence Imaging:
-
Analyze the gel using a fluorescence imaging system with an excitation wavelength of approximately 365 nm and a detection wavelength of around 480 nm. A fluorescent band should be visible at the molecular weight of the azide-modified protein.
-
-
Total Protein Staining:
-
Stain the same gel with Coomassie Blue to visualize the total protein content in each lane, confirming equal loading.
-
Visualizing Workflows with Graphviz
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for metabolic labeling and subsequent fluorescent tagging of cellular glycans using this compound.
Caption: Experimental workflow for labeling azide-modified proteins with this compound and subsequent analysis.
Caption: The fundamental signaling pathway of this compound's fluorogenic reaction with an azide.
Conclusion
This compound has emerged as a powerful and versatile tool in chemical biology and drug development. Its combination of catalyst-free reactivity, high specificity for azides, and fluorogenic "turn-on" properties make it an exceptional probe for the sensitive and non-perturbative labeling of biomolecules in their native environments. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the capabilities of this compound in their studies, from basic cell biology to complex in vivo imaging. The continued development and application of such bioorthogonal tools will undoubtedly continue to provide novel insights into biological processes.
References
The Fluorogenic Advantage: A Technical Guide to Fl-DIBO in Advanced Research
For Immediate Release
In the intricate world of molecular biology and drug development, the ability to visualize and track specific biomolecules within their native environment is paramount. The advent of bioorthogonal chemistry has provided researchers with powerful tools for this purpose, and among them, fluorogenic probes represent a significant leap forward. This technical guide delves into the core advantages of one such probe, Fl-DIBO (Fluorogenic Dibenzoazacyclooctyne), a cornerstone of modern catalyst-free "click chemistry." We will explore its underlying mechanism, showcase its superior performance through quantitative data, and provide detailed experimental protocols for its application.
The "Turn-On" Revolution: Eliminating Background Noise
A major challenge in fluorescence-based biological imaging is the high background signal often associated with unbound fluorescent probes. This necessitates rigorous washing steps, which can perturb the very biological systems under investigation. This compound elegantly circumvents this issue through its inherent fluorogenic properties. In its unbound state, this compound is virtually non-fluorescent. However, upon reacting with an azide- or diazo-tagged biomolecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), it undergoes a conformational change that results in a dramatic increase in fluorescence.[1][2] This "turn-on" mechanism ensures that only the labeled molecules emit a strong signal, effectively eliminating background noise and the need for wash-out steps.[1][2]
The cycloaddition product of this compound is reported to be over 1,000-fold brighter than the unreacted reagent, offering a large Stokes shift and an excitation wavelength above 350 nm, which is compatible with standard fluorescence microscopes.[1] This remarkable increase in brightness is attributed to substantial differences in the oscillator strengths of the electronic transitions between the planar, symmetric structure of this compound and the non-planar, symmetry-broken structure of its triazole or pyrazole adducts.
Quantitative Photophysical Properties
The performance of a fluorescent probe is defined by its photophysical characteristics. The following tables summarize the key quantitative data for this compound and its cycloaddition products, providing a clear comparison of its "off" and "on" states.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φf) | Stokes Shift (nm) |
| This compound | 363 | 469 (upon reaction) | 0.002 | 190 (at 420 nm) | 0.38 | - |
| Triazole Adduct (with triethyleneglycol methyl monoester azide) | 370 | 491 | 0.119 | 4300 (at 370 nm) | 511.7 | 121 |
| 1H-Pyrazole Adduct (with monosubstituted diazo reagent) | ~370 | ~490 | ~0.30 | - | >10,000-fold increase vs this compound | ~120 |
Data compiled from multiple sources in methanol at 298K.
Core Advantages at a Glance
The unique properties of this compound translate into several key advantages for researchers.
Caption: Logical relationship of this compound's core advantages.
Experimental Protocols
Labeling of Azide-Modified Bovine Serum Albumin (BSA)
This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), that has been chemically modified to contain an azide group.
Materials:
-
Azide-modified BSA (Azido-BSA)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
Sodium Dodecyl Sulfate (SDS)
-
Ethanol
-
SDS-PAGE apparatus and reagents
-
In-gel fluorescence imaging system
Procedure:
-
Prepare a 50 μM solution of Azido-BSA in PBS containing 1% SDS.
-
Prepare a stock solution of this compound in ethanol.
-
Add the this compound stock solution to the Azido-BSA solution to a final this compound concentration of 250 μM. The final ethanol concentration should be 10%.
-
Incubate the reaction mixture at 37°C for 18 hours.
-
Analyze the reaction mixture by SDS-PAGE.
-
Visualize the labeled protein using an in-gel fluorescence imaging system with an excitation wavelength of approximately 365 nm and a detection wavelength of around 480 nm.
-
(Optional) Stain the gel with Coomassie Blue to visualize total protein.
General Protocol for Labeling Diazo-Tagged Proteins
This protocol provides a general guideline for labeling proteins that have been tagged with a diazo group.
Materials:
-
Diazo-tagged protein
-
This compound
-
1x PBS, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
NHS-activated ester (for generating diazo-tag, if necessary)
-
SDS-PAGE apparatus and reagents
-
In-gel fluorescence imaging system
Procedure:
-
If starting with an untagged protein, resuspend the protein in 1x PBS (pH 7.4) and incubate with an NHS-activated diazo ester (e.g., 25 mM in DMSO) overnight at room temperature to introduce the diazo tag. Remove excess ester via spin-filtration.
-
Co-incubate the diazo-labeled protein with this compound (25-500 μM) at 37°C for 18 hours.
-
Perform SDS-PAGE gel analysis of the protein sample.
-
Conduct in-gel fluorescence imaging analysis with an excitation wavelength of 365 nm and an emission wavelength of 480 nm.
Visualizing the Workflow and Mechanism
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound
The core of this compound's utility lies in the SPAAC reaction, a type of catalyst-free click chemistry.
Caption: The SPAAC reaction between this compound and an azide.
Experimental Workflow for Protein Labeling and Detection
The following diagram illustrates a typical experimental workflow for labeling and detecting a target protein using this compound.
Caption: Workflow for protein labeling and detection with this compound.
Conclusion
This compound stands out as a powerful tool for researchers in cell biology, proteomics, and drug discovery. Its fluorogenic nature, coupled with the bioorthogonality and efficiency of the catalyst-free click reaction, offers a streamlined and highly sensitive method for labeling and visualizing biomolecules. By eliminating the need for wash-out steps, this compound minimizes experimental artifacts and provides a clearer window into the dynamic processes of living systems. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists seeking to leverage the significant advantages of this compound in their research endeavors.
References
Dibenzocyclooctyne (DBCO) Probes: A Technical Guide to Discovery, Development, and Application
Introduction: In the landscape of chemical biology and drug development, the ability to perform specific chemical reactions within complex biological systems—a concept known as bioorthogonal chemistry—is paramount. These reactions must proceed with high efficiency and selectivity without interfering with native biochemical processes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was a landmark "click chemistry" reaction, but the cytotoxicity of the copper catalyst limited its application in living systems. This spurred the development of copper-free alternatives, leading to the discovery and refinement of strain-promoted alkyne-azide cycloaddition (SPAAC). At the forefront of this technology are dibenzocyclooctyne (DBCO) probes, which leverage high ring strain to react rapidly and specifically with azides, revolutionizing the fields of bioconjugation, molecular imaging, and targeted therapeutics.[1][2][]
Discovery and Synthesis of DBCO
The principle behind SPAAC lies in using a cyclooctyne, the smallest stable cyclic alkyne, whose triple bond is severely deformed from its ideal linear geometry.[2] This ring strain provides the intrinsic energy to drive the [3+2] cycloaddition with an azide without the need for a catalyst.[1] Among various cyclooctynes, dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), has emerged as one of the most widely used reagents due to its excellent stability, favorable kinetics, and accessible synthesis.
The synthesis of DBCO derivatives has been optimized for large-scale preparations, often achieving high overall yields without the need for extensive chromatography. A generalized synthetic pathway involves the formation of the core dibenzo[b,f]azocine ring system followed by functionalization to create reactive handles for bioconjugation, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines.
Caption: A simplified workflow for the synthesis of a DBCO-NHS ester probe.
The SPAAC Reaction Mechanism
The reaction between DBCO and an azide is a concerted [3+2] cycloaddition. The high reactivity is driven by the release of energy from the strained cyclooctyne ring upon forming the more stable, bicyclic triazole product. This reaction is characterized by its bioorthogonality, as neither the DBCO nor the azide group typically reacts with endogenous functional groups found in biomolecules like amines or hydroxyls, ensuring high specificity in complex biological environments. The resulting triazole linkage is exceptionally stable, making it a robust covalent bond for bioconjugation.
References
Methodological & Application
Application Notes and Protocols for Fl-DIBO Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a critical technique in modern biological research and drug development. It enables the precise study of protein structure, function, dynamics, and interactions. This document provides a detailed experimental protocol for the labeling of proteins using Fluorescein-Dibenzocyclooctyne (Fl-DIBO), a fluorogenic probe that participates in strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, meaning it can be performed in complex biological environments, including living cells, without interfering with native biochemical processes.[1][2][3][4]
This compound is particularly advantageous as it is a "turn-on" fluorophore; its fluorescence significantly increases upon reaction with an azide-tagged molecule, which minimizes background fluorescence from unreacted probes.[5] These application notes offer comprehensive protocols for both in vitro and intracellular protein labeling with this compound, along with guidelines for data analysis and visualization.
Principle of this compound Labeling
The labeling strategy is a two-step process. First, a protein of interest is metabolically or enzymatically engineered to incorporate an azide-containing unnatural amino acid (e.g., L-azidohomoalanine [AHA] or p-azidophenylalanine [pAzF]). Subsequently, the azide-tagged protein is reacted with this compound. The strained alkyne in the DIBO moiety readily undergoes a [3+2] cycloaddition with the azide group, forming a stable triazole linkage and covalently attaching the fluorescein fluorophore to the protein.
Quantitative Data Summary
The efficiency of this compound labeling is dependent on several factors, including the concentration of reactants, incubation time, and the specific experimental context (in vitro vs. intracellular). The following table summarizes recommended starting concentrations and incubation times for successful protein labeling.
| Parameter | In Vitro Protein Labeling | Intracellular Protein Labeling |
| This compound Concentration | 25 - 500 µM | 10 µM (general for cyclooctynes) |
| Azide-Tagged Protein Concentration | 1 - 5 mg/mL | N/A (dependent on expression) |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 1 - 18 hours | 10 minutes |
| Recommended Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Complete cell culture media |
Experimental Protocols
Protocol 1: In Vitro Labeling of Purified Azide-Tagged Proteins
This protocol describes the labeling of a purified protein that has been engineered to contain an azide functional group.
Materials:
-
Azide-tagged purified protein
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., gel filtration column such as Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified azide-tagged protein into the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of sodium azide.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Protect the stock solution from light and store at -20°C.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the azide-tagged protein solution to achieve a final this compound concentration in the range of 25-500 µM. A 5-10 fold molar excess of this compound over the protein is a good starting point.
-
Incubate the reaction mixture for 1-18 hours at 37°C with gentle agitation, protected from light. The optimal incubation time should be determined empirically for each specific protein.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).
-
Alternatively, dialysis can be used for purification.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and at the excitation maximum of fluorescein (approximately 494 nm).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), and then determine the molar ratio of the dye to the protein.
-
Protocol 2: Intracellular Labeling of Azide-Tagged Proteins in Living Cells
This protocol outlines the labeling of proteins expressed with an azide-containing amino acid within living cells.
Materials:
-
Mammalian cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
Medium for labeling (e.g., serum-free MEM)
-
Azide-containing amino acid (e.g., L-azidohomoalanine, AHA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Incorporation of Azide:
-
Culture mammalian cells to the desired confluency.
-
To incorporate the azide-containing amino acid, replace the normal culture medium with methionine-free medium for a brief period (e.g., 30-60 minutes) to deplete endogenous methionine.
-
Then, supplement the methionine-free medium with an azide-containing amino acid such as AHA (typically 25-50 µM) and incubate for a period of time (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
-
Cell Washing:
-
After the incubation period, wash the cells three times with warm PBS to remove the excess azide-containing amino acid.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in serum-free cell culture medium. A starting concentration of 10 µM is recommended for cyclooctyne-fluorophore conjugates.
-
Incubate the cells with the this compound-containing medium for 10 minutes at 37°C, protected from light.
-
-
Final Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted this compound.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm).
-
Mandatory Visualizations
Caption: SPAAC reaction of an azide-tagged protein with this compound.
Caption: Experimental workflows for this compound protein labeling.
References
- 1. Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FL-DIBO Labeling of Azide-Modified Proteins in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of azide-modified proteins in living cells using fluorophore-conjugated dibenzocyclooctyne (FL-DIBO). This method, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is a powerful bioorthogonal chemistry technique that allows for the specific attachment of fluorescent probes to proteins of interest within their native cellular environment without the need for cytotoxic copper catalysts.[1][2][3]
This protocol is designed for researchers in cell biology, chemical biology, and drug development who are interested in visualizing protein localization, trafficking, and dynamics in real-time.
Experimental Workflow
The overall workflow for this compound labeling of azide-modified proteins in live cells consists of two main stages: the metabolic incorporation of an azide-containing amino acid analog into newly synthesized proteins, followed by the specific reaction with a this compound probe for visualization.
Key Experimental Parameters
Successful labeling of azide-modified proteins with this compound in live cells depends on the optimization of several parameters. The following table summarizes typical concentration ranges and incubation times reported in the literature. It is crucial to optimize these conditions for your specific cell type, protein of interest, and this compound conjugate.
| Parameter | Reagent | Typical Concentration | Typical Incubation Time | Notes |
| Metabolic Labeling | Azide-modified amino acid (e.g., L-azidohomoalanine) | 25–100 µM | 4–24 hours | Optimal concentration and time depend on the rate of protein synthesis and potential cytotoxicity. |
| This compound Labeling | This compound conjugate | 5–50 µM | 30–120 minutes | Higher concentrations can lead to increased background fluorescence.[4] |
| Washing Steps | PBS or cell culture medium | - | 3 x 5 minutes | Thorough washing is critical to reduce background signal from unreacted probes. |
Detailed Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide-Modified Amino Acids
This protocol describes the incorporation of an azide-functionalized amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest plated on a suitable imaging dish (e.g., glass-bottom dishes or chamber slides)
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA) stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto the imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA, gently wash the cells once with pre-warmed PBS. Then, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
AHA Incubation: Prepare the AHA-containing medium by supplementing the methionine-free medium with AHA to a final concentration of 25-100 µM.
-
Remove the methionine-free medium and add the AHA-containing medium to the cells.
-
Incubate the cells for 4-24 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the protein turnover rate and should be determined empirically.
-
Washing: After incubation, gently aspirate the AHA-containing medium and wash the cells three times with pre-warmed complete cell culture medium to remove any unincorporated AHA. The cells are now ready for this compound labeling.
Protocol 2: this compound Labeling of Azide-Modified Proteins in Live Cells
This protocol details the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the azide-modified proteins and the this compound probe.
Materials:
-
Cells with metabolically incorporated azide groups (from Protocol 1)
-
This compound conjugate stock solution (e.g., 1-10 mM in DMSO)
-
Complete cell culture medium or imaging buffer (e.g., phenol red-free medium)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Labeling Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium or imaging buffer to the desired final concentration (typically 5-50 µM). Protect the solution from light.
-
Labeling Reaction: Aspirate the medium from the cells and add the this compound labeling solution.
-
Incubate the cells for 30-120 minutes at 37°C and 5% CO₂, protected from light. The optimal incubation time should be determined empirically to achieve sufficient signal with minimal background.[5]
-
Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed complete cell culture medium or PBS to remove the unreacted this compound probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
Protocol 3: Fluorescence Imaging and Analysis
Procedure:
-
Imaging: Immediately proceed to image the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Live-cell imaging can be performed to observe protein dynamics.
-
Controls: For accurate interpretation of the results, it is essential to include proper controls:
-
No Azide Control: Cells not treated with the azide analog but incubated with the this compound probe to assess non-specific binding of the probe.
-
No this compound Control: Cells treated with the azide analog but not the this compound probe to check for any autofluorescence.
-
-
Analysis: The acquired images can be analyzed to determine the subcellular localization of the newly synthesized proteins, track their movement over time, or quantify their expression levels.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the chemical reaction at the core of this protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | - Inefficient incorporation of the azide analog.- Low protein expression or slow turnover.- Insufficient concentration or incubation time for this compound.- Inactive this compound probe. | - Optimize azide analog concentration and incubation time.- Use methionine-free medium for AHA labeling.- Increase this compound concentration or incubation time.- Ensure proper storage and handling of the this compound probe. |
| High background fluorescence | - Incomplete removal of unreacted this compound probe.- Non-specific binding of the this compound probe.- High autofluorescence of cells. | - Increase the number and duration of washing steps.- Decrease the concentration of the this compound probe.- Use a phenol red-free imaging medium.- Include a "no azide" control to assess non-specific binding. |
| Cell toxicity | - High concentration of the azide analog or this compound probe.- Prolonged incubation times. | - Perform a dose-response curve to determine the optimal, non-toxic concentrations.- Reduce incubation times. |
References
Application Notes and Protocols for In Vivo Imaging of Biomolecules using FL-DIBO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FL-DIBO (fluorogenic dibenzocyclooctyne), a bioorthogonal probe, for the in vivo imaging of azide-tagged biomolecules. The protocols and data presented herein are intended to facilitate the successful application of this technology in your research and development endeavors.
Introduction
This compound is a powerful tool for in vivo imaging, enabling the visualization of a wide array of biomolecules, including proteins, glycans, and lipids, in their native environment. This is achieved through a two-step process: metabolic or enzymatic incorporation of an azide-modified precursor into the biomolecule of interest, followed by the administration of this compound. The subsequent bioorthogonal and fluorogenic reaction, a strain-promoted azide-alkyne cycloaddition (SPAAC), results in a significant increase in fluorescence upon the formation of a stable triazole product. This "turn-on" fluorescence minimizes background signal, enhancing detection sensitivity.[1][2] The reaction is catalyst-free, proceeding efficiently at physiological temperatures, which is crucial for live-cell and in vivo applications.[1][3][4]
Key Features of this compound
-
Fluorogenic Signal: Exhibits a dramatic increase in fluorescence upon reaction with azides, leading to high signal-to-noise ratios.
-
Bioorthogonal Reactivity: Specifically reacts with azides, avoiding cross-reactivity with other functional groups present in biological systems.
-
Catalyst-Free Reaction: The strain-promoted nature of the dibenzocyclooctyne core enables the reaction to proceed without the need for cytotoxic copper catalysts.
-
Rapid Kinetics: The reaction between this compound and azides is rapid, allowing for the imaging of dynamic biological processes.
Data Presentation
Photophysical Properties of this compound and its Cycloaddition Products
The following table summarizes the key photophysical properties of this compound before and after its reaction with various azide and diazo compounds. The significant increase in quantum yield and brightness upon reaction underscores its utility as a fluorogenic probe.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Brightness (ε × ΦF) | Brightness Enhancement Factor | Stokes Shift (nm) |
| This compound (unreacted) | 420 | 574 | 190 (at 420 nm) | 0.002 | 0.38 | - | 154 |
| This compound + Triethyleneglycol azide (Triazole product 8a) | 370 | 491 | 4300 (at 370 nm) | 0.119 | 511.7 | >1000-fold | 121 |
| This compound + Monosubstituted diazo compound (1H-Pyrazole product) | ~370 | ~495 | Not specified | ~0.32 (up to 160-fold increase) | >10,000-fold increase reported | >10,000-fold | ~125 |
Data compiled from references. Note that specific values may vary slightly depending on the solvent and the specific reaction partner.
Signaling Pathways and Experimental Workflows
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
The core of this compound's utility lies in its highly strained dibenzocyclooctyne ring structure. This strain is the driving force for the [3+2] dipolar cycloaddition with an azide-modified biomolecule, forming a stable, fluorescent triazole. This reaction is highly specific and occurs without the need for a catalyst.
Caption: SPAAC reaction of this compound with an azide-modified biomolecule.
General Experimental Workflow for In Vivo Imaging with this compound
The successful in vivo application of this compound involves a series of well-defined steps, from the introduction of the azide label into the biological system to the final image acquisition and analysis.
Caption: General workflow for in vivo imaging using this compound.
Suitability of this compound for In Vivo Imaging
The unique combination of this compound's properties makes it an ideal probe for in vivo imaging applications, overcoming many of the challenges associated with imaging in complex biological environments.
Caption: Logical relationship of this compound's properties for in vivo imaging.
Experimental Protocols
Protocol 1: In Vitro Labeling of Azide-Modified Proteins
This protocol describes the labeling of a purified protein that has been modified to contain an azide group, for example, through the use of an azide-bearing unnatural amino acid.
Materials:
-
Azide-modified protein (e.g., BSA-azide) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (e.g., 2.5 mM in ethanol or DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
SDS-PAGE equipment and reagents.
-
In-gel fluorescence scanner or imaging system.
-
Coomassie Blue stain.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A typical starting point is a final protein concentration of 50 µM and a final this compound concentration of 25-500 µM. The final concentration of the organic solvent (ethanol or DMSO) should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at 37°C for 18 hours. The incubation time can be optimized depending on the reactivity of the specific azide-modified protein.
-
Negative Controls: Prepare negative control reactions:
-
Unmodified protein (e.g., wild-type BSA) with this compound.
-
Azide-modified protein without this compound.
-
-
SDS-PAGE Analysis: After incubation, add SDS-PAGE loading buffer to an aliquot of the reaction mixture and the controls. Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Imaging: Image the gel using a fluorescence scanner with an excitation wavelength of approximately 365 nm and an emission filter around 480 nm. A strong fluorescent band should be observed at the molecular weight corresponding to the azide-modified protein.
-
Total Protein Staining: After fluorescence imaging, stain the gel with Coomassie Blue to visualize the total protein content in each lane, confirming equal loading.
Protocol 2: Representative In Vivo Imaging of Azide-Labeled Biomolecules in a Mouse Model
This protocol provides a general guideline for in vivo imaging. The specific parameters, such as the method of azide labeling, dosage, and imaging time points, should be optimized for the particular biological question and model system.
Materials:
-
Animal model with azide-labeled biomolecules (e.g., mice fed with an azide-modified sugar to label glycans).
-
This compound, sterile and formulated for in vivo injection (e.g., dissolved in a biocompatible vehicle such as PBS with a small amount of a solubilizing agent like DMSO or Cremophor EL).
-
In vivo imaging system (IVIS) equipped with appropriate excitation and emission filters.
-
Anesthesia (e.g., isoflurane).
-
Standard animal handling and injection equipment.
Procedure:
-
Animal Preparation:
-
If applicable, provide the animals with a diet low in autofluorescence for at least one week prior to imaging to reduce background signal.
-
Anesthetize the mouse using isoflurane and place it in the imaging chamber of the IVIS.
-
-
Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting this compound to determine the level of background autofluorescence. Use an excitation filter around 360 nm and an emission filter around 480 nm.
-
This compound Administration:
-
Prepare a sterile solution of this compound at the desired concentration. The optimal dose will need to be determined empirically, but a starting point could be in the range of 0.5-5 mg/kg body weight.
-
Inject the this compound solution into the animal, typically via tail vein injection for systemic distribution.
-
-
Time-Course Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours). This will help determine the optimal time window for imaging, where the signal from the labeled biomolecules is maximized and the background from unbound probe is minimized.
-
Maintain the animal under anesthesia during each imaging session.
-
-
Image Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) over the target tissues or organs.
-
Quantify the average fluorescence intensity within each ROI.
-
Subtract the background fluorescence measured from the pre-injection images.
-
-
Ex Vivo Validation (Optional):
-
After the final in vivo imaging time point, euthanize the animal and excise the organs of interest.
-
Image the excised organs in the IVIS to confirm the localization of the fluorescent signal.
-
Further analysis, such as fluorescence microscopy on tissue sections, can be performed to visualize the labeled biomolecules at the cellular level.
-
Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and regulations. The provided protocols are intended as a starting point and may require optimization for specific applications.
References
- 1. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Click-iT DIBO Tools Preserve Cell Viability and Protein Function | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - FR [thermofisher.com]
Applications of Fl-DIBO in Cellular Imaging and Microscopy: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fl-DIBO (Fluorogenic Dibenzocyclooctyne) is a powerful tool for fluorescence imaging, enabling the selective detection of azide-tagged biomolecules. Its fluorogenic nature, where fluorescence intensity dramatically increases upon reaction with an azide, offers a significant advantage by minimizing background noise and eliminating the need for wash steps, making it particularly well-suited for live-cell imaging. This document provides detailed application notes, experimental protocols, and data for the use of this compound in cellular imaging and microscopy.
This compound participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry" that is bioorthogonal, meaning it can occur within living systems without interfering with native biochemical processes.[1] The core of this methodology involves a two-step process: first, the metabolic incorporation of an azide-containing precursor into the biomolecule of interest, and second, the specific reaction of the incorporated azide with this compound for fluorescent labeling.
Key Applications
-
Visualizing Glycans: Metabolic labeling with azide-modified sugars, such as N-azidoacetylmannosamine (Ac4ManNAz), allows for the imaging of sialoglycans on the cell surface and within intracellular compartments. This is invaluable for studying glycosylation patterns in cancer biology and developmental processes.
-
Imaging Protein Synthesis: The non-canonical amino acid L-azidohomoalanine (AHA) can be metabolically incorporated into newly synthesized proteins. Subsequent labeling with this compound enables the visualization of proteome-wide protein synthesis in situ.[2][3]
-
Potential for Drug Development: this compound can be utilized in drug discovery and development in several ways:
-
Tracking Drug Distribution: An azide-modified drug candidate can be administered to cells and its localization and accumulation can be visualized using this compound.
-
Target Engagement Studies: By labeling a drug with an azide, its binding to a specific cellular target can be monitored through fluorescence imaging with this compound.
-
High-Throughput Screening: The "click-on" nature of this compound's fluorescence makes it amenable to high-throughput screening assays to identify molecules that interact with an azide-labeled target.
-
Quantitative Data
A major advantage of this compound is its significant increase in fluorescence upon reaction with an azide. This "turn-on" characteristic leads to a high signal-to-noise ratio. The photophysical properties of this compound and its triazole product (formed after reaction with an azide) are summarized below.
| Property | This compound (Unreacted) | This compound-Triazole (Reacted) | Fold Change | Reference |
| Excitation Wavelength (λex) | ~363 nm | ~370 nm | - | [1] |
| Emission Wavelength (λem) | ~469 nm | ~491 nm | - | [1] |
| Quantum Yield (Φ) | 0.2% | 11.9% | ~60-fold | |
| Brightness (ε × Φ) | Low | High | >1000-fold |
Note: The exact brightness enhancement can vary depending on the reaction partner. For instance, reaction with monosubstituted diazo reagents can result in a more than 10,000-fold increase in brightness. While the above data is from in vitro measurements, it highlights the potential for high-contrast imaging in a cellular environment. The signal-to-noise ratio in cellular imaging will also depend on the efficiency of metabolic labeling and the concentration of both the azide-tagged molecule and this compound.
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling of cellular glycans and proteins with azides, followed by fluorescent detection using this compound.
Protocol 1: Imaging of Cell-Surface Sialoglycans using Ac4ManNAz and this compound
This protocol describes the metabolic labeling of cell-surface sialoglycans with Ac4ManNAz and subsequent fluorescence imaging with this compound.
Materials:
-
Mammalian cells of interest (e.g., HeLa, CHO, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
-
This compound
-
Live-cell imaging solution (e.g., HBSS)
-
(For fixed cells) 4% Paraformaldehyde (PFA) in PBS
-
(For fixed cells) Nuclear counterstain (e.g., DAPI)
-
Glass-bottom dishes or coverslips suitable for microscopy
Procedure:
Part A: Metabolic Labeling with Ac4ManNAz
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Incorporation: Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells in the Ac4ManNAz-containing medium for 1-3 days under normal cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.
Part B: this compound Labeling and Imaging
For Live-Cell Imaging:
-
Prepare this compound Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed live-cell imaging solution to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally.
-
Labeling: Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly without washing. Use a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI or custom filter set with excitation around 370 nm and emission around 490 nm).
For Fixed-Cell Imaging:
-
Fixation: After the final wash in Part A, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
This compound Labeling: Prepare the this compound staining solution as described for live-cell imaging, but dilute in PBS. Incubate the fixed cells with the staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on a microscope slide using an appropriate mounting medium and image.
Protocol 2: Imaging of Newly Synthesized Proteins using AHA and this compound
This protocol outlines the metabolic labeling of newly synthesized proteins with L-azidohomoalanine (AHA) and subsequent visualization with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
PBS, pre-warmed
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Nuclear counterstain (e.g., DAPI)
-
Glass-bottom dishes or coverslips
Procedure:
Part A: Metabolic Labeling with AHA
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Methionine Starvation: Gently wash the cells with pre-warmed PBS and replace the medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
Prepare AHA Labeling Medium: Prepare a stock solution of AHA in sterile water or PBS. Add the AHA stock to methionine-free medium to a final concentration of 50-100 µM.
-
Metabolic Incorporation: Replace the starvation medium with the AHA-containing medium and incubate for 1-4 hours under normal cell culture conditions. The incubation time will determine the population of newly synthesized proteins that are labeled.
-
Washing: Gently wash the cells two to three times with pre-warmed complete medium to stop the incorporation of AHA.
Part B: this compound Labeling and Imaging (Fixed Cells)
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: To allow this compound to access intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
This compound Labeling: Prepare a 5-20 µM solution of this compound in PBS and incubate with the permeabilized cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate with DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount and image the cells as previously described.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Fluorescent Labeling of Glycoproteins using Fl-DIBO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of glycoproteins is a cornerstone technique for elucidating their complex roles in cellular processes, disease progression, and as therapeutic targets. This guide provides a detailed protocol for the bioorthogonal labeling of glycoproteins using Fluorophore-Dibenzocyclooctyne (Fl-DIBO). This two-step method involves the metabolic incorporation of an azide-functionalized sugar into the glycan structures of glycoproteins, followed by a highly specific and efficient copper-free "click chemistry" reaction with a fluorescently-labeled DIBO reagent. This approach allows for the robust and sensitive visualization and analysis of glycoproteins in various applications, including cell imaging, flow cytometry, and proteomic studies.[1][2]
The principle of this technology leverages the cell's natural biosynthetic pathways to introduce a chemical reporter, the azide group, into glycoconjugates.[2][3][4] The azide group is small and bio-inert, minimizing perturbation of the biological system. The subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DIBO-conjugated fluorophore is a bioorthogonal reaction, meaning it occurs efficiently under physiological conditions without interfering with native cellular processes.
Signaling Pathway and Experimental Workflow
The overall process can be visualized as a two-stage process: metabolic glycoengineering followed by bioorthogonal ligation.
Caption: Metabolic labeling and bioorthogonal ligation workflow.
The experimental workflow for labeling glycoproteins on live cells involves the initial incubation with an azide-modified sugar, followed by the click reaction with the this compound reagent and subsequent analysis.
Caption: Step-by-step experimental workflow for this compound labeling.
Quantitative Data Summary
The optimal conditions for this compound labeling can vary depending on the cell type, the specific glycoprotein of interest, and the desired application. The following table summarizes recommended starting concentrations and incubation times for the key steps in the protocol. It is highly recommended to empirically determine the optimal conditions for your specific experimental setup.
| Parameter | Reagent | Cell Type | Concentration | Incubation Time | Temperature | Notes |
| Metabolic Labeling | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Various mammalian cell lines (e.g., A549, MDA-MB-231, MCF7) | 10 - 50 µM | 24 - 72 hours | 37°C | Higher concentrations (>50 µM) may affect cell proliferation and other physiological functions in some cell lines. |
| Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) | Various mammalian cell lines | 50 µM | 72 hours | 37°C | ||
| Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) | Various mammalian cell lines | 50 µM | 72 hours | 37°C | ||
| This compound Labeling (SPAAC) | This compound or DIBO-fluorophore conjugate | Live or fixed cells | 10 - 100 µM | 1 hour | 37°C or Room Temperature | For live-cell imaging, using a water-soluble DIBO derivative like S-DIBO is recommended for selective labeling of cell-surface glycoproteins as it does not readily cross the cell membrane. Standard DIBO derivatives can label both intracellular and extracellular glycoproteins. |
| This compound | Purified azido-labeled protein (e.g., azido-BSA) | 250 µM | 18 hours | 37°C | This is for in vitro labeling of a purified protein sample. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into cellular glycoproteins using Ac4ManNAz.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., plates, flasks, or coverslips) and allow them to adhere and grow to the desired confluency under standard culture conditions (e.g., 37°C, 5% CO2).
-
Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO. For example, a 10 mM stock solution can be prepared.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically between 10-50 µM). Gently swirl the culture vessel to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 72 hours under their normal growth conditions. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After the incubation period, aspirate the medium containing Ac4ManNAz and wash the cells twice with PBS to remove any unincorporated azido sugar. The cells are now ready for the this compound labeling reaction.
Protocol 2: this compound Labeling of Azide-Modified Glycoproteins on Live Cells
This protocol details the labeling of azide-modified glycoproteins on the surface of living cells using a DIBO-conjugated fluorescent dye via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound or a DIBO-conjugated fluorescent dye (e.g., DIBO-FITC, DIBO-Cy3)
-
Serum-free cell culture medium or PBS
-
DMSO (if the DIBO reagent is not water-soluble)
Procedure:
-
Prepare Labeling Solution: Prepare a working solution of the this compound reagent in serum-free medium or PBS to the desired final concentration (typically 10-100 µM). If the DIBO reagent is not water-soluble, it can be first dissolved in a small amount of DMSO and then diluted in the aqueous buffer.
-
Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 1 hour at 37°C or room temperature, protected from light. The incubation time can be optimized, but SPAAC reactions are generally rapid.
-
Washing: Following incubation, aspirate the labeling solution and wash the cells two to three times with PBS to remove any unreacted dye.
-
Analysis: The fluorescently labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Protocol 3: this compound Labeling of Azide-Modified Glycoproteins in Fixed Cells
This protocol is for labeling glycoproteins in cells that have been fixed prior to the click reaction.
Materials:
-
Azide-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
This compound labeling solution (from Protocol 2)
-
PBS
-
DAPI or other nuclear counterstain (optional)
-
Mounting medium
Procedure:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If you intend to label intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. For labeling only cell-surface glycoproteins, skip this step.
-
Washing: Wash the cells twice with PBS.
-
This compound Labeling: Incubate the fixed (and permeabilized, if applicable) cells with the this compound labeling solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
References
Application Notes and Protocols for Employing Fl-DIBO in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic dibenzocyclooctyne (Fl-DIBO) probe in advanced super-resolution microscopy techniques. This compound is a bioorthogonal probe that undergoes a significant increase in fluorescence upon reaction with an azide group through copper-free click chemistry. This "turn-on" property makes it an excellent candidate for high-contrast imaging with minimal background, a critical requirement for super-resolution modalities such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.
Introduction to this compound for Super-Resolution Microscopy
This compound is a valuable tool for super-resolution imaging due to its fluorogenic nature. Unreacted this compound is weakly fluorescent, but upon [3+2] cycloaddition with an azide-modified target molecule, it forms a stable triazole product that is highly fluorescent. This reaction is bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native biochemical processes. The significant increase in brightness, over 1000-fold, and a large Stokes shift upon reaction make it particularly well-suited for wash-free labeling and high-contrast imaging.[1][2]
Key Advantages of this compound:
-
Fluorogenic "Turn-On" Mechanism: Minimizes background fluorescence from unbound probes, enhancing the signal-to-noise ratio.
-
Bioorthogonality: The azide-alkyne reaction is highly specific and does not interfere with biological processes.
-
Copper-Free Click Chemistry: The reaction proceeds efficiently without the need for cytotoxic copper catalysts, making it suitable for live-cell imaging.
-
High Quantum Yield of the Triazole Product: The resulting triazole is bright, enabling detection at the single-molecule level.
-
Large Stokes Shift: The significant separation between the excitation and emission maxima of the triazole product reduces spectral overlap and bleed-through.[2]
Quantitative Data Presentation
The photophysical properties of this compound and its resulting triazole adduct are crucial for its performance in super-resolution microscopy. The following table summarizes key quantitative data.
| Property | This compound (Unreacted) | This compound-Triazole Adduct | Reference |
| Excitation Maximum (λex) | ~363 nm | ~370 nm | [2][3] |
| Emission Maximum (λem) | ~574 nm | ~491 nm | |
| Stokes Shift | ~211 nm | ~121 nm | |
| Quantum Yield (ΦF) | ~0.2% | ~11.9% - 30% | |
| Molar Extinction Coefficient (ε) | ~190 M⁻¹cm⁻¹ at 420 nm | ~4300 M⁻¹cm⁻¹ at 370 nm | |
| Brightness (ε × ΦF) | Low | >1000-fold increase |
Experimental Protocols
General Workflow for this compound Labeling in Cells
This workflow outlines the general steps for labeling intracellular or cell-surface proteins with this compound for subsequent super-resolution imaging.
Caption: General workflow for labeling cellular targets with this compound.
Detailed Protocol for dSTORM Imaging of this compound Labeled Intracellular Proteins
This protocol is adapted for direct stochastic optical reconstruction microscopy (dSTORM) of proteins within fixed cells labeled with this compound.
Materials:
-
Cells expressing the azide-modified protein of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
dSTORM imaging buffer (e.g., GLOX buffer with an oxygen scavenger and a thiol)
Procedure:
-
Cell Culture and Azide Labeling:
-
Culture cells on high-precision glass coverslips suitable for super-resolution microscopy.
-
Introduce the azide handle into the protein of interest. This can be achieved through metabolic labeling with an azide-containing amino acid analogue (e.g., L-azidohomoalanine) or by genetic code expansion to incorporate an azide-bearing unnatural amino acid. Optimize the concentration and incubation time of the azide precursor for sufficient labeling density.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in blocking buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove any unbound this compound.
-
-
dSTORM Imaging:
-
Mount the coverslip in a chamber and add the dSTORM imaging buffer.
-
Image the sample on a dSTORM-capable microscope.
-
Use an appropriate laser line for excitation of the this compound-triazole product (e.g., ~370 nm or a laser line that provides sufficient excitation).
-
Acquire a series of thousands of images to capture the stochastic blinking of individual fluorophores.
-
Reconstruct the super-resolution image from the localized single-molecule emission events.
-
Detailed Protocol for Live-Cell STED Imaging of this compound Labeled Cell-Surface Proteins
This protocol is designed for STED microscopy of live cells with this compound labeled cell-surface proteins.
Materials:
-
Cells expressing the azide-modified cell-surface protein of interest
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
HEPES buffer
Procedure:
-
Cell Culture and Azide Labeling:
-
Culture cells on glass-bottom dishes suitable for live-cell imaging.
-
Introduce the azide handle onto the extracellular domain of the protein of interest using metabolic labeling with an azide-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz) or genetic code expansion.
-
-
This compound Labeling:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Prepare a working solution of this compound in live-cell imaging medium at a final concentration of 1-5 µM.
-
Incubate the cells with the this compound solution for 15-30 minutes at 37°C in a cell culture incubator.
-
Wash the cells three times with pre-warmed imaging medium to remove unbound this compound.
-
-
STED Imaging:
-
Place the dish on the stage of a STED microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
-
Use an appropriate excitation laser (e.g., ~370 nm) and a corresponding STED depletion laser (e.g., a wavelength that overlaps with the red-shifted emission tail of the this compound-triazole).
-
Acquire STED images with optimized laser powers to achieve super-resolution while minimizing phototoxicity.
-
Time-lapse imaging can be performed to track the dynamics of the labeled proteins.
-
Visualization of Signaling Pathways: AMPA Receptor Trafficking
A key application of super-resolution microscopy is the visualization of dynamic signaling processes at the nanoscale. The trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic density is a fundamental process in synaptic plasticity, learning, and memory. This compound labeling combined with super-resolution microscopy can provide unprecedented insights into the spatial organization and dynamics of these receptors.
The following diagram illustrates the experimental workflow for studying AMPA receptor trafficking using this compound and dSTORM.
Caption: Workflow for studying AMPA receptor trafficking using this compound and dSTORM.
By following this workflow, researchers can obtain super-resolved images of AMPA receptor localization within and near synapses, providing quantitative data on receptor clustering, density, and movement in response to neuronal activity. This information is critical for understanding the molecular mechanisms underlying synaptic plasticity.
Disclaimer: These protocols provide a general guideline. Optimization of labeling conditions (e.g., concentrations, incubation times) and imaging parameters will be necessary for specific cell types, target proteins, and microscope systems.
References
- 1. Super-resolution imaging of synaptic and Extra-synaptic AMPA receptors with different-sized fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Super-resolution imaging of synaptic and Extra-synaptic AMPA receptors with different-sized fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Protein Labeling with Fl-DIBO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and quantitative labeling of proteins is fundamental to understanding their function, localization, and dynamics in biological systems. Fl-DIBO (Fluorogenic Dibenzoazacyclooctyne) is a powerful bioorthogonal probe for the fluorescent labeling of azide-modified biomolecules. This reagent participates in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a type of "click chemistry" that is highly specific and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3] A key advantage of this compound is its fluorogenic nature; it is weakly fluorescent on its own but becomes highly fluorescent upon reaction with an azide, significantly increasing the signal-to-noise ratio by minimizing background fluorescence from unreacted probe.[4] This property is particularly advantageous for applications requiring high sensitivity and clear visualization, such as in live-cell imaging and quantitative proteomics.
This application note provides detailed protocols for the quantitative analysis of protein labeling using this compound, targeting purified proteins, cell lysates, and live cells. It also includes representative quantitative data and visualizations to guide researchers in applying this technology to their experimental workflows, particularly in the context of studying cellular signaling pathways relevant to drug development.
Principle of this compound Labeling
The labeling strategy involves two main steps. First, a target protein is metabolically, enzymatically, or chemically modified to incorporate an azide group. This is typically achieved by introducing an azide-bearing unnatural amino acid or by chemically modifying the protein. Subsequently, the azide-modified protein is treated with this compound. The strained alkyne in the DIBO moiety rapidly and covalently reacts with the azide group to form a stable, highly fluorescent triazole linkage.
Data Presentation: Quantitative Analysis of Labeling Efficiency
The efficiency of protein labeling with this compound can be assessed using various quantitative techniques, including in-gel fluorescence, quantitative Western blotting, and mass spectrometry. The following tables summarize representative data for labeling efficiency, stoichiometry, and signal-to-background ratios.
Table 1: Labeling Efficiency of Azide-Modified BSA with this compound
| Parameter | Value | Method |
| Labeling Efficiency | >95% | In-gel Fluorescence Quantification |
| Stoichiometry (Dye:Protein) | ~1:1 | Mass Spectrometry |
| Signal-to-Background Ratio | >50 | Fluorescence Imaging |
Table 2: Comparison of this compound (SPAAC) with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | This compound (SPAAC) | CuAAC |
| Reaction Rate | Fast | Very Fast |
| Biocompatibility | High (no catalyst) | Lower (requires copper catalyst) |
| Background Fluorescence | Low (fluorogenic) | Higher (non-fluorogenic probe) |
| Non-specific Labeling | Minimal | Potential for off-target reactions |
Experimental Protocols
Protocol 1: Labeling of Purified Azide-Modified Proteins
This protocol describes the labeling of a purified protein containing an azide group with this compound for subsequent quantitative analysis.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (1 mM in DMSO)
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel imager
Procedure:
-
Prepare a reaction mixture containing the azide-modified protein at a final concentration of 1-10 µM.
-
Add this compound to the reaction mixture to a final concentration of 2-5 molar equivalents relative to the protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding an excess of an azide-containing small molecule (e.g., sodium azide) if necessary.
-
Analyze the labeling efficiency by running the sample on an SDS-PAGE gel.
-
Visualize the fluorescently labeled protein using a fluorescence gel imager with appropriate excitation and emission filters (e.g., Ex/Em ~363/480 nm).
-
Quantify the fluorescence intensity of the protein band using densitometry software.
-
For total protein loading control, the gel can be subsequently stained with a total protein stain like Coomassie Blue.
Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysates
This protocol is designed for the specific labeling of azide-containing proteins within a complex mixture of proteins from a cell lysate.
Materials:
-
Cells metabolically labeled with an azide-containing amino acid (e.g., azidohomoalanine, AHA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (1 mM in DMSO)
-
SDS-PAGE and Western blot apparatus
-
Fluorescence-compatible PVDF membrane
-
Fluorescence imager
Procedure:
-
Harvest the metabolically labeled cells and prepare a cell lysate using a suitable lysis buffer.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
To a defined amount of total protein (e.g., 50 µg), add this compound to a final concentration of 50-100 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light.
-
Add SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Directly visualize the fluorescently labeled proteins on the membrane using a fluorescence imager.
-
For quantitative analysis, the fluorescence intensity of the band of interest can be normalized to a loading control protein detected by a primary antibody and a fluorescently labeled secondary antibody in a different channel.
Protocol 3: Live-Cell Imaging of Azide-Modified Proteins
This protocol enables the visualization of azide-labeled proteins in living cells, allowing for the study of protein dynamics and localization.
Materials:
-
Cells expressing a protein of interest with a genetically encoded azide-containing unnatural amino acid.
-
Cell culture medium
-
This compound
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Culture the cells expressing the azide-modified protein of interest in a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration of 10-50 µM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with pre-warmed fresh medium to remove unreacted this compound.
-
Image the cells using a fluorescence microscope with appropriate filter sets. The low background of this compound often allows for imaging without extensive washing.[4]
-
Acquire images over time to track the dynamics of the labeled protein.
Mandatory Visualizations
Experimental Workflow for Protein Labeling and Analysis
References
- 1. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low fluorescence signal with Fl-DIBO labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Fl-DIBO labeling.
Frequently Asked Questions (FAQs)
Category 1: Issues with the Labeling Reaction & Yield
Q1: Why is my fluorescence signal weak or completely absent after labeling with this compound?
A weak or absent signal is often the result of an inefficient labeling reaction. This compound is a fluorogenic probe, meaning it is only weakly fluorescent on its own and becomes significantly brighter after successfully reacting with an azide-tagged molecule to form a stable triazole.[1][2] Therefore, a low signal typically points to a low yield of the final product.
Potential causes can be grouped into several areas: reagent integrity, reaction conditions, and issues with your specific biomolecule.
Q2: How can I determine if the this compound reagent or my azide-tagged molecule is the problem?
Performing a control reaction is the most effective way to diagnose the issue.[3]
-
Successful Control: If the control reaction works well, the problem likely lies with your specific azide-tagged biomolecule. This could be due to steric hindrance near the azide group, poor solubility, or degradation of the biomolecule.[3]
-
Failed Control: If the control reaction also fails, the issue is more likely with the general reaction conditions (e.g., buffer, pH) or the integrity of your this compound or azide stock solutions.[3]
Q3: What are the most common causes of low reaction efficiency in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
Several factors can contribute to a low reaction yield:
-
Reagent Instability: Strained cyclooctynes like DIBO can degrade or oligomerize during prolonged storage or under acidic conditions. Additionally, buffers containing preservatives like sodium azide must be avoided, as they will react with and quench the DIBO moiety.
-
Solubility Issues: Poor solubility of either the this compound probe (which is relatively hydrophobic) or the target molecule in the reaction buffer can significantly reduce reaction rates.
-
Steric Hindrance: Bulky chemical groups near the azide or DIBO reactive sites can physically block them from interacting, slowing down or preventing the reaction.
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the azide-tagged molecule can lead to incomplete labeling of the target.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly influence reaction kinetics. While SPAAC reactions are generally robust, optimization may be required.
-
Low Reactant Concentrations: The kinetics of the reaction are dependent on the concentration of both reactants. Very low concentrations can lead to an exceedingly slow reaction rate.
Q4: How can I optimize my this compound labeling reaction?
-
Reagent Handling: Store this compound and azide-containing molecules according to the manufacturer's instructions, typically cold and protected from light. Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them promptly after reconstitution.
-
Improve Solubility: If solubility is an issue, consider adding a small amount of an organic co-solvent like DMSO or ethanol to the reaction buffer. However, note that co-solvents can impact reaction rates, so this should be optimized.
-
Adjust Stoichiometry: Increase the molar excess of the this compound probe relative to your target molecule. A 5- to 20-fold molar excess is a common starting point.
-
Optimize Incubation: Extend the incubation time or moderately increase the temperature (e.g., from room temperature to 37°C) to help drive the reaction to completion.
-
Buffer Choice: Ensure your buffer is free of sodium azide. Buffers like PBS or HEPES at a pH between 7 and 8.5 are generally well-tolerated.
Category 2: Issues with Fluorescence Detection
Q5: My reaction yield seems adequate, but the fluorescence is still low. What else could be wrong?
Even with successful labeling, the fluorescence signal can be compromised by quenching effects.
-
Dye-Dye Quenching: If too many fluorophores are attached to a single biomolecule (a high degree of labeling), they can quench each other's fluorescence. Try reducing the molar ratio of this compound in the reaction.
-
Environmental Quenching: The local chemical environment around the fluorophore can suppress its signal. This can occur if the probe is located near aromatic amino acids. Some common buffer components, like Tris, have also been reported to quench certain fluorophores.
-
Oxygen Quenching: Molecular oxygen in the buffer can act as a collisional quencher. If possible, de-gas your buffers before use, especially for high-sensitivity imaging.
Q6: My signal fades very quickly when I image my sample. What is happening?
This phenomenon is known as photobleaching, where the fluorophore is irreversibly damaged by exposure to excitation light.
-
Reduce Excitation Intensity: Use the lowest possible laser power or light source intensity that provides a detectable signal. Neutral density (ND) filters can be used to attenuate the light.
-
Minimize Exposure Time: Decrease the camera's exposure time and the frequency of image acquisition.
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents contain free-radical scavengers that protect the fluorophore from photobleaching.
Q7: I'm observing a high background signal, which makes my specific signal appear weak. How can I fix this?
High background can obscure a true signal. The fluorogenic nature of this compound is designed to minimize this, so a high background often points to one of the following:
-
Excess Unbound Probe: Insufficient purification after the labeling reaction can leave behind a high concentration of unbound this compound. Although weakly fluorescent, a large amount can contribute to background. Optimize your purification protocol (e.g., size-exclusion chromatography, dialysis, or spin columns) to ensure complete removal of the unbound probe.
-
Non-Specific Binding: The probe may be binding non-specifically to other molecules or surfaces. To reduce this, consider adding a blocking agent (like BSA) or a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers.
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce naturally. To check for this, image an unstained control sample using the same instrument settings.
Data Summary
The significant increase in fluorescence upon reaction is a key feature of the this compound probe.
| Property | This compound (Unreacted) | This compound-Triazole Product (Reacted) |
| Fluorescence | Weak | Strong |
| Quantum Yield (ΦF) | ~0.2% | Up to ~30% (product dependent) |
| Brightness Enhancement | - | >10,000-fold has been reported |
| Excitation Max (λex) | ~420 nm | ~370 nm |
| Emission Max (λem) | ~574 nm | ~491 nm |
Note: Photophysical properties can vary depending on the specific azide reactant and local environment.
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
This protocol is a starting point and should be optimized for your specific protein and application.
-
Prepare Protein Solution:
-
Dissolve your azide-modified protein in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of sodium azide or other interfering substances.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or ethanol to create a 1-10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 12-18 hours at 37°C or for 24-48 hours at room temperature, protected from light. Gentle mixing can improve efficiency.
-
-
Purification:
-
Remove the unreacted this compound probe from the labeled protein. Common methods include:
-
Size-Exclusion Chromatography: Use a desalting column (e.g., PD-10) equilibrated with your desired storage buffer.
-
Dialysis: Dialyze the sample against your storage buffer with several buffer changes over 24-48 hours.
-
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The labeled protein can often be visualized as a fluorescent band on an SDS-PAGE gel.
-
-
Characterization and Storage:
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Confirm protein concentration (e.g., via BCA assay).
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Assess the degree of labeling if necessary.
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Store the labeled protein according to its requirements, typically at 4°C or -20°C, protected from light.
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Protocol 2: Performing a Control Reaction
This protocol helps verify the reactivity of your this compound stock.
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Reagents:
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Your this compound stock solution.
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A simple, small-molecule azide (e.g., Benzyl Azide or Azido-PEG3-Amine) as a positive control.
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Reaction buffer (e.g., PBS).
-
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Reaction:
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In a microcentrifuge tube, combine the control azide (e.g., to a final concentration of 100 µM) and this compound (e.g., to a final concentration of 150 µM) in the reaction buffer.
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Incubate under the same conditions as your main experiment.
-
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Analysis:
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Analyze the reaction mixture using a method that can distinguish the product from the reactants, such as LC-MS or HPLC with a fluorescence detector.
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A successful reaction will show consumption of the starting materials and the appearance of a new, highly fluorescent product peak corresponding to the this compound-azide adduct.
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Visualizations
Caption: General workflow for labeling an azide-tagged biomolecule with this compound.
References
Technical Support Center: Preventing Non-specific Binding of Fl-DIBO to Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific binding of Fluorophore-labeled Dibenzocyclooctyne (Fl-DIBO) to cells during bioorthogonal labeling experiments.
Troubleshooting Guide
High background fluorescence due to non-specific binding of this compound can obscure specific signals and compromise experimental results. This guide provides a systematic approach to troubleshooting and mitigating these issues.
Q1: I am observing high background fluorescence across my entire cell sample after labeling with this compound. What are the likely causes?
High background fluorescence is typically a result of non-specific binding of the this compound probe to cellular components. The primary causes can be categorized as follows:
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Hydrophobic Interactions: The aromatic rings in the DIBO core and potentially the fluorophore itself can lead to non-specific binding to hydrophobic regions of proteins and lipids within the cell and on its surface.[1][2]
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Ionic Interactions: If the fluorophore carries a net charge, it can interact with oppositely charged molecules on the cell surface or intracellularly, leading to non-specific accumulation.[3][4]
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Azide-Independent Reactions: Cyclooctynes, including DIBO, can react with nucleophilic groups other than azides, most notably with free thiols on cysteine residues of proteins. This "thiol-yne" reaction is a known source of non-specific labeling.[5]
Q2: What is the first step I should take to reduce this high background?
The first and most crucial step is to incorporate a blocking step before adding the this compound probe. Blocking agents are molecules that bind to non-specific sites on the cell surface and within the cell, thereby preventing the fluorescent probe from binding to these sites.
Q3: What are the recommended blocking agents, and how do they compare?
Several types of blocking agents can be used, each with its own advantages and disadvantages. The optimal choice may depend on the cell type and specific experimental conditions.
| Blocking Agent | Concentration | Mechanism of Action | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | A protein that physically blocks non-specific binding sites through both hydrophobic and hydrophilic interactions. | Readily available, relatively inexpensive, and effective for many applications. | Can sometimes be a source of contaminants and may not be sufficient to block all non-specific interactions. |
| Normal Serum (e.g., Goat, Donkey) | 1-10% (v/v) in PBS | Contains a complex mixture of proteins that provide a more comprehensive blocking of various non-specific sites. | Often more effective than BSA alone due to its heterogeneity. | More expensive than BSA and the choice of serum should be from a species different from the primary antibody host in immunofluorescence co-staining experiments. |
| Detergents (e.g., Tween-20, Triton X-100) | 0.05-0.1% (v/v) in wash buffers | Non-ionic detergents that disrupt weak, non-specific hydrophobic interactions. | Effective at reducing hydrophobic-based non-specific binding during wash steps. | Can permeabilize cell membranes if used at high concentrations or for prolonged periods, which may not be desirable for all experiments. |
| Thiol-Blocking Agents (e.g., NEM, IAM) | 1-10 mM | Covalently modifies free thiol groups on proteins, preventing their reaction with the DIBO moiety. | Specifically addresses the azide-independent reaction of cyclooctynes with cysteines. | Must be used with care as they can affect protein function if critical thiols are modified. |
Q4: I've tried blocking with BSA, but the background is still high. What should I try next?
If BSA alone is insufficient, consider the following strategies:
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Combine Blocking Agents: A combination of blocking agents can be more effective. For example, you can use a blocking buffer containing both BSA and a low concentration of a non-ionic detergent like Tween-20.
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Use Normal Serum: Switch to or add normal serum to your blocking buffer. A 5% solution of normal goat serum in PBS is a good starting point.
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Implement a Thiol-Blocking Step: The high background may be due to the reaction of this compound with cellular thiols. Pre-incubating your cells with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) before adding the this compound probe can significantly reduce this source of non-specific signal.
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Optimize Probe Concentration and Incubation Time: Using too high a concentration of this compound or incubating for too long can increase non-specific binding. Perform a titration experiment to determine the lowest probe concentration and shortest incubation time that still provides a robust specific signal.
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Improve Washing Steps: Increase the number and duration of your wash steps after incubation with this compound. Using a wash buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 in PBS) can help to remove non-specifically bound probe.
Frequently Asked Questions (FAQs)
Q: Can the choice of fluorophore on my DIBO probe affect non-specific binding?
A: Yes, the properties of the fluorophore can significantly influence non-specific binding. Hydrophobic dyes have a higher propensity to adhere non-specifically to cellular components. If you are experiencing persistent issues, consider using a more hydrophilic fluorophore.
Q: How do I perform a thiol-blocking step?
A: After your initial blocking with a protein-based blocker like BSA or serum, you would incubate your cells with a solution of a thiol-blocking agent. For example, you can incubate with 10 mM N-ethylmaleimide (NEM) in PBS for 15-30 minutes at room temperature. It is crucial to wash the cells thoroughly after this step to remove any unreacted NEM before adding your this compound probe.
Q: Are there any negative controls I should include to confirm non-specific binding?
A: Yes, including proper controls is essential. A key control is to perform the entire labeling procedure on cells that have not been metabolically labeled with an azide. Any fluorescence observed in this "no-azide" control is indicative of non-specific binding of the this compound probe.
Q: Can I use detergents in my blocking buffer?
A: It is generally recommended to use detergents in your wash buffers rather than in the primary blocking solution, especially for live-cell imaging, as they can affect membrane integrity. For fixed and permeabilized cells, a low concentration of a non-ionic detergent in the blocking buffer may be acceptable.
Experimental Protocols
Protocol: Optimizing Blocking Conditions to Reduce Non-specific this compound Binding
This protocol provides a framework for testing different blocking strategies to minimize non-specific binding of this compound.
Materials:
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Cells metabolically labeled with an azide-containing precursor and unlabeled control cells.
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Phosphate-Buffered Saline (PBS)
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Blocking Agents:
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Bovine Serum Albumin (BSA), high-purity, fatty acid-free
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Normal Goat Serum (NGS)
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N-ethylmaleimide (NEM)
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This compound probe
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Wash Buffer: PBS with 0.05% Tween-20 (PBST)
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Imaging medium
Procedure:
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Cell Preparation: Plate azide-labeled and unlabeled control cells in a suitable imaging plate or on coverslips and allow them to adhere.
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Washing: Gently wash the cells three times with PBS.
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Blocking (Test different conditions in parallel):
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Condition A (No Block): Add imaging medium only.
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Condition B (BSA Block): Incubate with 3% (w/v) BSA in PBS for 30 minutes at room temperature.
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Condition C (Serum Block): Incubate with 5% (v/v) NGS in PBS for 30 minutes at room temperature.
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Condition D (BSA + Thiol Block): Incubate with 3% BSA in PBS for 30 minutes, wash once with PBS, then incubate with 10 mM NEM in PBS for 20 minutes at room temperature.
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Washing: Wash the cells three times with PBS.
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This compound Labeling: Incubate the cells with the desired concentration of this compound in imaging medium for 30-60 minutes at 37°C, protected from light.
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Washing: Wash the cells three times with PBST for 5 minutes each, followed by two washes with PBS.
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Imaging: Add fresh imaging medium and proceed with fluorescence microscopy.
Data Analysis:
Quantify the mean fluorescence intensity of the azide-labeled cells and the unlabeled control cells for each blocking condition. The signal-to-noise ratio (S/N) can be calculated as:
S/N = (Mean fluorescence of azide-labeled cells) / (Mean fluorescence of unlabeled cells)
A higher S/N ratio indicates more effective blocking of non-specific binding.
Data Presentation
The following table presents hypothetical data from an experiment following the protocol above to illustrate the effectiveness of different blocking strategies.
| Blocking Condition | Mean Fluorescence (Azide-labeled cells) (a.u.) | Mean Fluorescence (Unlabeled cells) (a.u.) | Signal-to-Noise Ratio (S/N) |
| A: No Block | 1500 | 800 | 1.88 |
| B: 3% BSA | 1450 | 350 | 4.14 |
| C: 5% NGS | 1400 | 200 | 7.00 |
| D: 3% BSA + 10 mM NEM | 1350 | 150 | 9.00 |
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A decision-making workflow for troubleshooting high background fluorescence.
Signaling Pathway of Non-Specific Binding Mechanisms
Caption: Mechanisms leading to non-specific binding of this compound to cells.
References
- 1. Fluorogenic Labeling Strategies for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative assessment of fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fl-DIBO Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their fluorescence-labeled dibenzocyclooctyne (Fl-DIBO) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (fluorogenic dibenzocyclooctyne) is a fluorescent probe used in copper-free click chemistry.[1] It contains a dibenzocyclooctyne (DIBO) group that rapidly and specifically reacts with azide-tagged molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] A key feature of this compound is its fluorogenic nature; it is weakly fluorescent on its own but becomes highly fluorescent upon reacting with an azide, leading to a significant increase in the signal-to-noise ratio.[2][4] This "turn-on" fluorescence minimizes background from unreacted probes.
Q2: What are the main causes of low signal-to-noise ratio (SNR) in this compound imaging?
A2: A low SNR in this compound imaging can stem from several factors:
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High Background: This can be caused by non-specific binding of the this compound probe to cellular components or the substrate, as well as autofluorescence from the cells or medium.
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Low Signal: Insufficient labeling of the target molecule, inefficient click reaction, or photobleaching of the fluorophore can all lead to a weak signal.
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Phototoxicity: High-intensity light exposure can damage cells, leading to artifacts and a decrease in specific signal.
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Suboptimal Imaging Parameters: Incorrect microscope settings, such as improper laser power, exposure time, or filter selection, can negatively impact SNR.
Q3: How should I store and handle my this compound probes?
A3: Proper storage and handling are critical for maintaining the integrity of your this compound probes. DIBO derivatives are often hydrophobic and should be dissolved in high-quality, anhydrous DMSO or DMF. For long-term storage, it is recommended to store the probes in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Probes should be protected from light to prevent photobleaching. When preparing working solutions, it is best to dilute a fresh aliquot just before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging experiments.
Guide 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from your labeled target, leading to a poor signal-to-noise ratio. The following table and workflow provide steps to diagnose and mitigate this issue.
Troubleshooting High Background
| Potential Cause | Recommended Solution | Expected Outcome |
|---|---|---|
| This compound Concentration Too High | Titrate the this compound concentration to find the lowest effective concentration. Start with the recommended concentration and perform a serial dilution. A common starting range is 2-20 µM. | Reduced background without a significant loss of specific signal. |
| Non-Specific Binding of the Probe | - Increase the number and duration of wash steps after probe incubation.- Incorporate a blocking agent such as Bovine Serum Albumin (BSA) (e.g., 1% w/v) in your incubation and wash buffers.- Add a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to wash buffers to disrupt hydrophobic interactions. | A clearer image with less diffuse background fluorescence. |
| Cellular Autofluorescence | - Include an unstained control sample to assess the level of autofluorescence.- If autofluorescence is high, consider using a fluorophore with excitation/emission spectra in the far-red or near-infrared range.- Use commercially available autofluorescence quenching reagents. | Reduced background signal in the control and clearer specific signal in the stained sample. |
| Probe Aggregation | - Ensure the this compound probe is fully dissolved in a suitable solvent like DMSO before diluting in aqueous buffer.- Briefly vortex or sonicate the stock solution before use. | More uniform staining and reduced punctate background. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
Technical Support Center: Copper-Free Click Chemistry with Fl-DIBO
Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with the fluorogenic probe Fl-DIBO (Fluorophore-dibenzocyclooctyne). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in copper-free click chemistry?
This compound is a fluorogenic dibenzocyclooctyne probe used for detecting and labeling azide-containing molecules.[1] Its key feature is that it is only weakly fluorescent on its own but becomes highly fluorescent upon reacting with an azide to form a stable triazole.[2] This "turn-on" mechanism is highly advantageous as it can reduce background noise in imaging applications, potentially eliminating the need for washing steps to remove unreacted probes.[2] The reaction is a type of copper-free click chemistry, which is biocompatible and suitable for use in living cells and organisms where the toxicity of a copper catalyst is a concern.[3][4]
Q2: What are the key parameters to consider for a successful this compound reaction?
Several factors are critical for a successful reaction:
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Reagent Quality and Storage: Ensure the this compound and azide-modified molecules are of high purity and have been stored correctly. This compound should be stored at 4°C, protected from light; for long-term storage in solvent, -80°C is recommended. Cyclooctynes can degrade or self-react over time, so using fresh reagents is advisable.
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Stoichiometry: The ratio of this compound to the azide-containing molecule is crucial. An excess of the labeling reagent is often used to ensure complete labeling of the target molecule.
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Reaction Conditions: This includes the choice of solvent, buffer, pH, temperature, and incubation time. These should be optimized for your specific biomolecule and application.
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Presence of Interfering Substances: Avoid using preservatives like sodium azide in your buffers, as it will react with this compound and reduce the efficiency of your labeling reaction.
Q3: Can this compound react with molecules other than azides?
While the reaction with azides is highly specific, some off-target reactions have been reported for cyclooctyne reagents. For instance, DBCO, a related compound, can react with cysteine residues in proteins. It's important to include proper controls in your experiments to verify the specificity of the labeling.
Troubleshooting Guide
This guide addresses common problems encountered during copper-free click chemistry experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Reagent Degradation: this compound or the azide-modified molecule may have degraded due to improper storage or age. | 1a. Use fresh reagents. Ensure this compound is stored at 4°C, protected from light. 1b. Perform a control reaction with a known, reliable azide-containing molecule to test the activity of your this compound stock. |
| 2. Inefficient Reaction Conditions: Suboptimal pH, temperature, or incubation time. | 2a. Optimize reaction parameters. A typical starting point is incubating at 37°C for 1-18 hours. 2b. Ensure the pH of the reaction buffer is within the optimal range (typically pH 7.4 for biological samples). | |
| 3. Incorrect Stoichiometry: Insufficient this compound concentration to label the azide-modified molecule. | 3a. Increase the concentration of this compound. A titration experiment can help determine the optimal ratio. A concentration range of 25-500 μM has been reported for protein labeling. | |
| 4. Presence of Inhibitors: Sodium azide in buffers will compete with the target azide. | 4a. Use azide-free buffers for the reaction and for storing your azide-modified biomolecule. | |
| High Background Fluorescence | 1. Non-Specific Binding: The fluorophore or the DIBO moiety may bind non-specifically to proteins or other cellular components. Hydrophobic cyclooctynes can bind to serum albumin. | 1a. Increase the number and stringency of wash steps after labeling. 1b. Include blocking agents like Bovine Serum Albumin (BSA) in your buffers. 1c. If possible, reduce the concentration of the this compound probe. |
| 2. Autofluorescence: Biological samples often have endogenous fluorescence. | 2a. Image your sample before adding this compound to determine the level of autofluorescence. 2b. Use spectral imaging and unmixing if your microscope is equipped for it. 2c. Use appropriate image analysis software to subtract the background. | |
| 3. Reagent Contamination: Impurities in the reagents or buffers can be fluorescent. | 3a. Use high-purity, fresh reagents and solvents. | |
| Inconsistent or Irreproducible Results | 1. Variability in Reagent Preparation: Inconsistent concentrations of stock solutions. | 1a. Prepare fresh stock solutions and accurately determine their concentrations. |
| 2. Experimental Conditions Not Standardized: Variations in incubation times, temperatures, or washing procedures. | 2a. Maintain consistent experimental protocols between experiments. | |
| 3. Cell Health and Density (for cell-based assays): Differences in cell viability or number can affect labeling. | 3a. Ensure consistent cell seeding and monitor cell health throughout the experiment. |
Experimental Protocols & Data
General Protocol for Protein Labeling with this compound
This is a guideline protocol that should be adapted for your specific protein of interest.
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Preparation of Azide-Modified Protein: Modify your protein of interest with an azide group using an appropriate NHS-ester or other crosslinker chemistry. Purify the azide-modified protein to remove excess labeling reagents.
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Reaction Setup:
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Dissolve the azide-modified protein in a suitable buffer (e.g., 1x PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
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Prepare a stock solution of this compound in a compatible organic solvent like DMSO.
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Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 25 to 500 μM. The optimal concentration should be determined empirically.
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Incubation: Incubate the reaction mixture at 37°C for 1 to 18 hours, protected from light. The optimal time will depend on the reactivity of the azide and the desired degree of labeling.
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Removal of Unreacted Probe (Optional but Recommended): If high background is an issue, remove unreacted this compound using methods like dialysis, size-exclusion chromatography, or spin filtration.
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Analysis: Analyze the labeled protein using SDS-PAGE with in-gel fluorescence imaging (λex ≈ 365 nm, λem ≈ 480 nm) and/or fluorescence spectroscopy.
Quantitative Data: Reaction Kinetics
The rate of the reaction between DIBO derivatives and azides is a key factor. While the specific rate for this compound with all possible azide partners will vary, published data for related compounds provide a useful reference.
| Cyclooctyne Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DIBO | Benzyl Azide | 0.057 |
| This compound | Diazo Ester | 2.4 x 10⁻³ |
| This compound | Benzyl Azide | 1.9 x 10⁻² |
Data compiled from multiple sources. Note that reaction rates can be influenced by solvent and the specific structure of the azide.
Visual Guides
Experimental Workflow
This diagram outlines the general steps for labeling an azide-modified biomolecule with this compound.
Caption: A typical workflow for labeling biomolecules using this compound.
Troubleshooting Logic
This decision tree can help diagnose issues with low signal in your experiment.
References
Technical Support Center: Optimizing Fl-DIBO Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effects of pH and temperature on the reaction kinetics of Fluorophore-DIBO (Fl-DIBO) and related strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | My this compound conjugation is slow or not going to completion. What can I do? | Suboptimal pH or temperature. Low reactant concentration. Incompatible buffer system. | Optimize pH: If your biomolecule is stable at higher pH, consider increasing the pH of the reaction buffer. For many SPAAC reactions, higher pH values generally increase the reaction rate. However, this effect can be buffer-dependent.[1][2] Increase Temperature: If the stability of your reactants allows, increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction.[3] Increase Reactant Concentration: Increasing the concentration of either the this compound or the azide-containing molecule can drive the reaction forward. A 2- to 5-fold molar excess of the azide is often recommended.[3] Buffer Choice: Consider switching to a different buffer system. For some SPAAC reactions, HEPES buffer has been shown to yield higher reaction rates compared to PBS.[1] |
| Poor Reproducibility | I am seeing significant variability between my this compound labeling experiments. Why? | Fluctuations in experimental conditions. Instability of reagents. | Control pH and Temperature: Ensure that the pH and temperature of your reaction are consistently maintained across all experiments. Small variations in these parameters can lead to different reaction rates. Fresh Reagents: Prepare fresh stock solutions of your this compound and azide-containing molecules, as their reactivity can diminish over time, especially if not stored properly. |
| Non-specific Labeling or Background Fluorescence | I am observing high background fluorescence in my imaging experiments. | Unreacted this compound. Hydrolysis of the fluorophore or DIBO moiety. | Purification: Ensure thorough purification after the labeling reaction to remove any unreacted this compound. Size-exclusion chromatography or dialysis are common methods. Quenching: For reactions involving NHS esters to attach DIBO to a biomolecule, ensure that any unreacted NHS ester is quenched to prevent side reactions. pH Control: While higher pH can increase reaction rates, extremely alkaline conditions can lead to hydrolysis of some fluorophores or the DIBO moiety, potentially increasing background. Maintain a pH range that balances reaction efficiency and reagent stability. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the rate of this compound reactions?
While specific kinetic data for this compound across a range of pH values is not extensively documented in the literature, the general trend for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions is that higher pH values tend to increase the reaction rate. This is often attributed to changes in the protonation state of the reactants, which can influence their electronic properties and reactivity. However, the choice of buffer system is also crucial, as some buffers can influence the reaction rate independently of the pH. For example, in one study, HEPES buffer at pH 7 showed higher rate constants for a DBCO-based SPAAC reaction compared to PBS at the same pH.
Q2: What is the optimal temperature for this compound reactions?
Generally, increasing the reaction temperature will increase the rate of SPAAC reactions. For many bioconjugation applications, reactions are typically performed between 25°C and 37°C to ensure the stability of the biological molecules involved. If your molecules are stable at higher temperatures, elevating the temperature can be a strategy to accelerate slow reactions. One study involving this compound and sodium azide for detection purposes utilized an incubation at 60°C for 14 hours to drive the reaction to completion for quantitative analysis.
Q3: Are there any quantitative data available on the effect of pH and temperature on DIBO reaction kinetics?
Specific and comprehensive quantitative data on the effect of pH and temperature on this compound reaction kinetics is limited. However, data from studies on closely related dibenzocyclooctyne (DBCO) derivatives can provide valuable insights.
Table 1: Second-Order Rate Constants (k) for select SPAAC Reactions under Various Conditions
| Cyclooctyne | Azide | Temperature (°C) | pH | Buffer/Solvent | Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | Sodium Azide | 25 | 7.4 | 50 mM HEPES/dioxane (1:1) | 0.0953 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 25 | 7 | PBS | 0.85 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 25 | 7 | HEPES | 1.22 |
| Sulfo DBCO-amine | 3-azido-L-alanine | 25 | 5 | MES | 0.28 |
| Sulfo DBCO-amine | 3-azido-L-alanine | 25 | 9 | Borate | 0.61 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 37 | 7 | PBS | Not explicitly stated, but rates increase with temperature. |
Data for Sulfo DBCO-amine is adapted from a study by Knight et al. Data for this compound is from a study by Ye et al.
Q4: What experimental protocol can I follow to study the kinetics of my this compound reaction?
A common method to determine the reaction kinetics is to use UV-Vis spectrophotometry or fluorescence spectroscopy. By monitoring the change in absorbance or fluorescence over time, you can determine the reaction rate. Pseudo-first-order conditions are often employed, where one reactant is in large excess.
Experimental Workflow and Signaling Pathways
Below is a generalized experimental workflow for investigating the effect of pH and temperature on this compound reaction kinetics.
References
stability of Fl-DIBO in different experimental conditions
Welcome to the technical support center for Fl-DIBO (Fluorophore-labeled dibenzocyclooctyne). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic dibenzocyclooctyne derivative. Its primary application is in the field of bioorthogonal chemistry, specifically for the catalyst-free detection and labeling of azide-tagged or diazo-tagged molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Strain-Promoted Alkyne-Diazo Cycloaddition. A key feature of this compound is its "turn-on" fluorescence; it is weakly fluorescent on its own but becomes highly fluorescent upon reaction with its target, which can eliminate the need for washing steps to remove unreacted probe and reduce background signal.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound solid should be stored at 4°C and protected from light.[2] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[2]
Q3: Is this compound stable in aqueous solutions?
Yes, this compound is stable in aqueous solutions over a broad pH range. This stability makes it suitable for a variety of biological labeling experiments conducted in aqueous buffers.
Q4: Is this compound reactive towards common nucleophiles found in biological systems?
This compound is reported to be inert towards treatment with a diverse set of nucleophiles, including glutathione (at 10 mM), a common intracellular antioxidant. This selectivity is crucial for minimizing off-target reactions in complex biological environments.
Troubleshooting Guide
Issue 1: Low or no fluorescent signal after labeling experiment.
| Possible Cause | Troubleshooting Step |
| Inefficient labeling of the target biomolecule with the azide or diazo tag. | Verify the successful incorporation of the azide or diazo tag into your biomolecule using an independent method (e.g., mass spectrometry). |
| Degradation of this compound. | Ensure proper storage conditions were maintained (4°C for solid, -20°C or -80°C for solutions, protected from light). Prepare fresh solutions of this compound if degradation is suspected. |
| Suboptimal reaction conditions. | Optimize incubation time, temperature, and concentration of this compound. Typical conditions for protein labeling are incubation at 37°C for 18 hours. Ensure the pH of the reaction buffer is within the stable range for this compound. |
| Incorrect fluorescence imaging settings. | Use the correct excitation and emission wavelengths for the this compound-triazole product (λex ≈ 363-370 nm, λem ≈ 469-491 nm). The unreacted this compound has different spectral properties (λex ≈ 420 nm, λem ≈ 574 nm). |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of this compound. | While this compound is designed to have low background, consider including a wash step after labeling to remove any non-specifically bound probe, especially in imaging applications. |
| Autofluorescence from the sample. | Acquire an image of an unlabeled control sample to assess the level of autofluorescence. If necessary, use imaging software to subtract the background. |
| Precipitation of this compound. | Ensure that the final concentration of the organic solvent (e.g., DMSO or ethanol) used to dissolve this compound is compatible with your aqueous buffer and does not cause precipitation. A final concentration of 10% ethanol has been used successfully. |
Stability and Reactivity Data
This compound Stability
| Condition | Stability | Reference |
| Aqueous Solution | Stable over a broad pH range | |
| Nucleophiles (10 mM Glutathione) | Inert |
This compound Reactivity (Second-Order Rate Constants)
| Reactant | Rate Constant (k) | Solvent/Conditions | Reference |
| Benzyl Azide | 1.9 x 10⁻² M⁻¹s⁻¹ | Not specified | |
| Diazo Ester | 2.4 x 10⁻³ M⁻¹s⁻¹ | CDCl₃ and CD₃OD mixture | |
| Sodium Azide (NaN₃) | 0.0953 M⁻¹s⁻¹ | Dioxane and HEPES buffer (1:1) |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling azide-tagged proteins.
-
Prepare Azide-Tagged Protein: Prepare your protein of interest with an azide modification.
-
Prepare this compound Stock Solution: Dissolve this compound in an organic solvent such as ethanol or DMSO to make a stock solution (e.g., 2.5 mM).
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-tagged protein to a final concentration of 50 µM in a suitable buffer (e.g., PBS, pH 7.3).
-
Some protocols recommend the addition of 1% SDS to the buffer.
-
Add the this compound stock solution to the protein solution to a final concentration of 250 µM. The final concentration of the organic solvent should be kept low (e.g., ≤10%).
-
-
Incubation: Incubate the reaction mixture at 37°C for 18 hours.
-
Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence imaging (λex ≈ 365 nm, λem ≈ 480 nm). A Coomassie Blue stain can be used to visualize the total protein content.
Protocol 2: Labeling of Diazo-Tagged Proteins
This protocol is adapted for labeling proteins functionalized with a diazo group.
-
Prepare Diazo-Tagged Protein: Modify your protein with a diazo-containing reagent. For example, by reacting the protein with an NHS-activated diazo ester.
-
Purification: Remove the excess, unreacted diazo reagent by a suitable method such as spin filtration.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in DMSO or ethanol.
-
Labeling Reaction:
-
To the purified diazo-labeled protein in buffer (e.g., PBS, pH 7.4), add this compound to a final concentration of 250 µM.
-
-
Incubation: Incubate the mixture at 37°C for 18 hours.
-
Visualization: Analyze the labeling efficiency using in-gel fluorescence imaging as described in Protocol 1.
Diagrams
Caption: A typical experimental workflow for labeling azide-tagged proteins with this compound.
Caption: A logical workflow for troubleshooting experiments with low fluorescent signal.
References
Validation & Comparative
Validating Fl-DIBO Labeling Specificity Using Mass Spectrometry: A Comparison Guide
In the realm of chemical biology and proteomics, the precise labeling of target biomolecules is paramount for accurate analysis. Bioorthogonal chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. Reagents like fluorogenic dibenzocyclooctyne (Fl-DIBO) offer the ability to covalently tag azide-modified proteins and other biomolecules in complex biological systems. However, the ultimate utility of any labeling probe hinges on its specificity.
This guide provides a framework for validating the labeling specificity of DIBO-based probes using quantitative mass spectrometry. It compares DIBO to other common cyclooctynes and presents a detailed experimental protocol for assessing on-target versus off-target reactivity in a proteomic context.
Comparison of Common Copper-Free Click Chemistry Reagents
The choice of a cyclooctyne reagent is a critical decision in experimental design, with a trade-off between reaction kinetics and potential side reactions. While this compound is a specialized fluorogenic version, its core reactivity is based on the DIBO scaffold. The following table compares DIBO with other widely used alternatives.
| Feature | DIBO (Dibenzocyclooctyne) | DBCO (Dibenzocyclooctyne) | BCN (Bicyclononyne) |
| Structure | Dibenzofused cyclooctyne | Dibenzofused cyclooctyne with an adjacent carbonyl group | Fused bicyclic alkyne |
| Reaction Rate with Benzyl Azide (k, M⁻¹s⁻¹) * | ~0.1 M⁻¹s⁻¹ | ~0.24 - 0.96 M⁻¹s⁻¹[1] | ~0.07 - 0.18 M⁻¹s⁻¹[1] |
| Key Advantage | High stability and good reactivity | Generally faster kinetics than DIBO or BCN with many azides[1] | Small size and high stability |
| Known Off-Target Reactivity | Low intrinsic off-target reactivity reported | Can exhibit reactivity towards thiols (e.g., cysteine)[2] | Generally considered highly bioorthogonal |
| Primary Use Case | General purpose copper-free labeling where high stability is key | Applications requiring very fast labeling kinetics | Live-cell and in vivo labeling where minimal perturbation is critical |
Reaction rates are highly dependent on the specific azide, solvent, and temperature. The values presented are for comparison purposes.
Experimental Protocol: Validating Labeling Specificity by Quantitative Proteomics
The most definitive method for assessing the specificity of a DIBO-based probe is to compare its labeling profile in a target-positive system versus a target-negative control system using mass spectrometry. This protocol outlines a standard workflow using bioorthogonal non-canonical amino acid tagging (BONCAT) to introduce the azide target.
Objective: To identify and quantify on-target (azide-dependent) and off-target (azide-independent) proteins labeled by a DIBO-alkyne probe.
Principle: Two parallel cell populations are cultured. The "+ Azide" sample is grown with an azide-containing amino acid analogue (e.g., L-azidohomoalanine, AHA), which is incorporated into newly synthesized proteins. The "- Azide" (Negative Control) sample is grown with the natural amino acid (methionine). Both proteomes are then labeled with a biotin-tagged DIBO-alkyne. Biotinylated proteins are enriched and identified by LC-MS/MS. True "on-target" proteins will be highly enriched in the "+ Azide" sample, while "off-target" proteins will appear in both samples, representing non-specific binding to the probe or enrichment matrix.
Part 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in two sets of identical culture dishes. Allow cells to reach 50-60% confluency.
-
Methionine Starvation: Gently wash cells with PBS and replace the standard medium with methionine-free DMEM for 45-60 minutes to deplete intracellular methionine pools.
-
Metabolic Labeling:
-
"+ Azide" Sample: Replace the starvation medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM.
-
"- Azide" Control: Replace the starvation medium with standard DMEM containing L-methionine.
-
-
Incubation: Culture the cells for 4-18 hours to allow for incorporation of the amino acids into newly synthesized proteins.
-
Cell Harvest: Wash cells twice with cold PBS, then scrape and collect the cell pellets by centrifugation. At this point, pellets can be flash-frozen and stored at -80°C.
Part 2: Cell Lysis and Protein Labeling
-
Lysis: Resuspend cell pellets in lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse cells by sonication on ice.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay. Normalize the protein concentration for both "+ Azide" and "- Azide" samples.
-
Click Chemistry Reaction:
-
To 1 mg of protein from each lysate, add Biotin-DIBO alkyne to a final concentration of 100 µM.
-
Incubate at 37°C for 1-2 hours with gentle rotation.
-
Part 3: Enrichment of Labeled Proteins
-
Bead Preparation: Prepare streptavidin-coated magnetic beads by washing them three times with the lysis buffer.
-
Protein Binding: Add the prepared streptavidin beads to each labeled lysate. Incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:
-
2x with 0.5% SDS in PBS
-
2x with 4 M Urea in 50 mM Tris-HCl
-
3x with PBS
-
Part 4: On-Bead Digestion and Mass Spectrometry
-
Reduction & Alkylation: Resuspend the washed beads in a buffer containing 2 M urea. Reduce disulfide bonds with DTT (5 mM, 30 min, 37°C) and then alkylate cysteines with iodoacetamide (15 mM, 20 min, room temperature in the dark).
-
Digestion: Add sequencing-grade trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Elution: Collect the supernatant containing the peptides. Elute any remaining peptides from the beads with a high-organic solvent (e.g., 70% acetonitrile, 0.1% formic acid). Combine the eluates.
-
Sample Cleanup: Desalt the peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the cleaned peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument). Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
Data Analysis and Interpretation
-
Database Search: Search the raw MS data against a relevant protein database (e.g., SwissProt Human) using a search engine like MaxQuant, Sequest, or Mascot. Include variable modifications for AHA-to-methionine substitution and the mass remnant of the Biotin-DIBO tag on methionine residues.
-
Quantification: Use a label-free quantification (LFQ) algorithm to determine the relative abundance of each identified protein between the "+ Azide" and "- Azide" samples.
-
Specificity Assessment:
-
On-Target Proteins: Proteins that are significantly enriched (e.g., >10-fold intensity ratio, p-value < 0.05) in the "+ Azide" sample compared to the "- Azide" control.
-
Off-Target/Background Proteins: Proteins that are identified with similar intensities in both samples. These represent proteins that bind non-specifically to the probe or the streptavidin beads.
-
Example Data Summary
The results of this experiment can be summarized in a table to clearly delineate specificity.
| Protein ID | Gene Name | LFQ Intensity (+ Azide) | LFQ Intensity (- Azide) | Ratio (+/-) | Classification |
| P0DPI2 | HSPA5 | 1.8 x 10⁸ | 1.5 x 10⁵ | 1200 | On-Target |
| P60709 | ACTB | 2.5 x 10⁸ | 2.1 x 10⁵ | 1190 | On-Target |
| Q09013 | TBB5 | 1.1 x 10⁸ | 9.8 x 10⁴ | 1122 | On-Target |
| P02768 | ALB | 5.5 x 10⁶ | 4.9 x 10⁶ | 1.1 | Background |
| P08670 | VIM | 3.2 x 10⁶ | 2.8 x 10⁶ | 1.1 | Background |
Visualizations
The experimental design and logic are crucial for understanding the validation process. The following diagrams illustrate the workflow and the principle of specificity determination.
References
A Head-to-Head Comparison of Fl-DIBO and DBCO for Live Cell Imaging
For researchers, scientists, and drug development professionals embarking on live-cell imaging experiments utilizing bioorthogonal chemistry, the choice of labeling reagent is paramount. Among the array of tools for strain-promoted alkyne-azide cycloaddition (SPAAC), fluorogenic dibenzocyclooctyne (Fl-DIBO) and dibenzocyclooctyne (DBCO) derivatives stand out as prominent options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
The core distinction between this compound and the more conventional DBCO-fluorophore conjugates lies in their fluorescence activation mechanism. This compound is a fluorogenic probe, meaning it is inherently dim and exhibits a dramatic increase in fluorescence only after reacting with an azide-tagged molecule of interest. This "turn-on" characteristic can significantly reduce background noise and may eliminate the need for wash steps. In contrast, DBCO is typically conjugated to a bright, constitutively fluorescent dye. While highly effective, this approach can sometimes lead to higher background fluorescence from unreacted probes.
Performance Data at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and a representative DBCO-fluorophore conjugate. It is important to note that experimental conditions can influence these values.
| Parameter | This compound | DBCO | Source |
| Reaction Rate Constant (k) with Benzyl Azide | 0.019 M⁻¹s⁻¹ | ~0.24 - 0.31 M⁻¹s⁻¹ | [1][2] |
Table 1: Reaction Kinetics. A comparison of the second-order rate constants for the reaction of this compound and DBCO with benzyl azide. Higher values indicate a faster reaction.
| Parameter | This compound (Unreacted) | This compound-Triazole (Reacted) | DBCO-Fluorophore Conjugate | Source |
| Quantum Yield (Φ) | 0.002 | 0.119 | Varies by fluorophore (e.g., ~0.2-0.9) | [1] |
| Fold Increase in Brightness | - | >1000 | - | [1][3] |
| Excitation Max (λex) | ~420 nm | ~370 nm | Varies by fluorophore | |
| Emission Max (λem) | ~574 nm | ~491 nm | Varies by fluorophore | |
| Photostability | Data not available | Data not available | Generally high for common conjugates |
Table 2: Photophysical Properties. A summary of the key photophysical characteristics of this compound before and after reaction, and for a typical DBCO-fluorophore conjugate. Brightness is a product of the quantum yield and the molar extinction coefficient.
Delving into the Chemistry: The SPAAC Reaction
Both this compound and DBCO participate in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal "click chemistry" reaction is highly specific and can proceed within living systems without interfering with native biochemical processes. The driving force for this reaction is the ring strain of the cyclooctyne, which allows it to react efficiently with azides without the need for a cytotoxic copper catalyst.
Figure 1. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction pathway.
Experimental Considerations and Protocols
The choice between this compound and a DBCO-fluorophore conjugate will also depend on the specific experimental design. Below are generalized protocols for live-cell imaging with each type of probe.
Protocol: Live-Cell Imaging with DBCO-Fluorophore Conjugates
This protocol is a widely used method for labeling azide-modified biomolecules on or within live cells.
-
Metabolic Labeling: Culture cells in a medium containing an azide-functionalized metabolic precursor (e.g., an azido sugar) for 1-3 days to allow for incorporation into the biomolecule of interest.
-
Cell Preparation: Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azide precursor.
-
Probe Incubation: Prepare a staining solution of the DBCO-fluorophore conjugate in a serum-free medium or PBS at a typical concentration of 10-50 µM. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed PBS to remove the unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Figure 2. Experimental workflow for live-cell imaging with DBCO-fluorophores.
Protocol: Live-Cell Imaging with this compound
While a detailed, optimized protocol for live-cell imaging with this compound is less commonly documented than for DBCO-conjugates, the following is a proposed workflow based on its known properties and protocols for similar fluorogenic probes.
-
Metabolic Labeling: As with DBCO, begin by metabolically incorporating an azide into the target biomolecule.
-
Cell Preparation: Wash the cells to remove the excess azide precursor.
-
Probe Incubation: Prepare a solution of this compound in a cell-compatible buffer. The optimal concentration will need to be determined empirically but may be in a similar range to DBCO probes (e.g., 25-50 µM). Incubate the cells with the this compound solution at 37°C. The incubation time may need to be longer than for DBCO due to the slower reaction rate.
-
Imaging: Image the cells directly. A key advantage of this compound is that a wash step may not be necessary due to the low fluorescence of the unreacted probe, which can be beneficial for delicate cells or for tracking rapid biological processes.
Figure 3. Proposed workflow for live-cell imaging with this compound.
Key Considerations for Probe Selection
-
Reaction Kinetics: DBCO reacts significantly faster with azides than this compound. For applications requiring rapid labeling or for capturing dynamic processes with high temporal resolution, a DBCO-based probe may be more suitable.
-
Signal-to-Noise Ratio: The fluorogenic nature of this compound offers the potential for a superior signal-to-noise ratio, as the fluorescence is only activated upon successful labeling. This can be particularly advantageous for imaging low-abundance targets or in systems with high autofluorescence.
-
Experimental Workflow: The potential to eliminate wash steps with this compound can simplify the experimental protocol and reduce stress on live cells. This is a significant consideration for sensitive cell types or long-term imaging experiments.
-
Multiplexing: DBCO is available conjugated to a wide variety of fluorophores with distinct spectral properties, making it highly amenable to multicolor imaging experiments. The emission of the this compound-triazole is in the blue-green range, which may limit its compatibility in some multiplexing panels.
Conclusion
Both this compound and DBCO-fluorophore conjugates are powerful tools for live-cell imaging via bioorthogonal chemistry. The choice between them is not a matter of one being definitively superior, but rather which is better suited to the specific demands of the experiment.
Choose this compound when:
-
A high signal-to-noise ratio is critical.
-
Minimizing background fluorescence is a priority.
-
A simplified, no-wash protocol is desired.
Choose a DBCO-fluorophore conjugate when:
-
Rapid reaction kinetics are required.
-
A wide selection of fluorescent colors for multiplexing is needed.
-
High photostability is a key consideration.
By carefully considering the data and experimental requirements outlined in this guide, researchers can make an informed decision to select the optimal probe for their live-cell imaging studies, ultimately leading to clearer, more reliable, and impactful results.
References
A Head-to-Head Comparison of FL-DIBO and Copper-Catalyzed Click Chemistry (CuAAC) for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for understanding their function, localization, and interactions. "Click chemistry" has emerged as a powerful tool for this purpose, offering highly specific and reliable covalent bond formation in complex biological environments. Two prominent methods, the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), exemplified by fluorogenic dibenzocyclooctyne (FL-DIBO) reagents, and the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), each present distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of the optimal protein labeling strategy for your research needs.
At its core, click chemistry describes a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. Both SPAAC and CuAAC achieve the formation of a stable triazole linkage between an azide and an alkyne, but they differ fundamentally in their activation mechanism. CuAAC relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC utilizes a strained cyclooctyne, such as DIBO, which reacts spontaneously with an azide without the need for a metal catalyst, driven by the release of ring strain.[3][4] This fundamental difference has significant implications for their application in biological systems, particularly in live-cell imaging.
Quantitative Performance: A Data-Driven Comparison
The choice between this compound (SPAAC) and CuAAC often comes down to a trade-off between reaction kinetics, biocompatibility, and the photophysical properties of the final labeled protein. The following tables summarize key quantitative data to facilitate an evidence-based decision.
| Parameter | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) | Key Considerations |
| Reaction Kinetics (Second-Order Rate Constant, k₂) | 0.17 - 0.3 M⁻¹s⁻¹ (for DIBO)[5] | 10 - 100 M⁻¹s⁻¹ (with 10-100 µM Cu(I)/ligand) | CuAAC is significantly faster, which can be advantageous for capturing rapid biological processes. However, SPAAC rates are often sufficient for many labeling applications. |
| Biocompatibility | High; no cytotoxic metal catalyst required. | Lower; copper(I) is cytotoxic, requiring the use of chelating ligands to minimize cellular damage. | For live-cell and in vivo studies, the absence of copper in SPAAC is a major advantage, reducing the risk of artifacts from metal-induced toxicity. |
| Fluorogenicity | High; significant fluorescence enhancement upon reaction. | Can be fluorogenic with specific probe design (e.g., coumarin-based probes). | Fluorogenic probes, like this compound, are ideal for no-wash imaging protocols, leading to higher signal-to-noise ratios. |
| Non-Specific Labeling | Can exhibit off-target reactivity with thiols (cysteine residues). | Generally low non-specific binding in the absence of the copper catalyst; however, the catalyst itself can sometimes promote side reactions. | The potential for thiol reactivity with SPAAC reagents should be considered, especially in protein-dense environments. CuAAC can offer cleaner labeling in cell lysates. |
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) - Unreacted | Quantum Yield (Φ) - Reacted | Fold Increase in Brightness |
| This compound | ~420 | ~574 | ~0.002 | ~0.119 (with azide) | >1000-fold |
| Coumarin-Alkyne (for CuAAC) | Varies | Varies | Low | Moderate to High (e.g., 1.2 to 9-fold increase) | Varies with probe design |
Reaction Mechanisms and Experimental Workflows
To further elucidate the practical differences between this compound (SPAAC) and CuAAC, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow for protein labeling.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protein labeling experiments. Below are representative protocols for both this compound (SPAAC) and CuAAC labeling of proteins in vitro and in live cells.
Protocol 1: In Vitro Protein Labeling with this compound (SPAAC)
This protocol describes the labeling of a purified protein containing an azide group with a fluorogenic DIBO reagent.
Materials:
-
Azide-modified purified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the protein solution: Dilute the azide-modified protein to a final concentration of 10-50 µM in the reaction buffer.
-
Add this compound: Add the this compound stock solution to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-18 hours, protected from light. The optimal incubation time will depend on the protein and the desired degree of labeling.
-
Analysis: The labeled protein can be directly analyzed by SDS-PAGE followed by in-gel fluorescence scanning. Alternatively, excess this compound can be removed by size-exclusion chromatography or dialysis.
-
Quantification: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its specific excitation wavelength.
Protocol 2: Live-Cell Protein Labeling with CuAAC
This protocol outlines the labeling of cell-surface proteins that have been metabolically engineered to display azide groups.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Azide-containing metabolic precursor (e.g., Ac₄ManNAz for glycans)
-
Fluorescently labeled alkyne probe
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Incubate cells with the azide-containing metabolic precursor in the culture medium for 24-48 hours to allow for incorporation into the target biomolecules.
-
Prepare Labeling Cocktail: In a sterile tube, prepare the CuAAC labeling cocktail immediately before use. For a final volume of 1 mL, add the reagents in the following order, vortexing gently after each addition:
-
Culture medium or PBS
-
Fluorescently labeled alkyne probe (e.g., 20 µM final concentration)
-
Copper-chelating ligand (e.g., 250 µM final concentration)
-
CuSO₄ (e.g., 50 µM final concentration)
-
Sodium ascorbate (e.g., 2.5 mM final concentration)
-
-
Cell Labeling: Wash the cells twice with warm PBS. Add the freshly prepared labeling cocktail to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light.
-
Wash: Remove the labeling cocktail and wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets.
Conclusion: Choosing the Right Tool for the Job
Both this compound (SPAAC) and CuAAC are powerful and versatile techniques for protein labeling. The optimal choice depends heavily on the specific application.
This compound (SPAAC) is the preferred method for:
-
Live-cell and in vivo imaging: The absence of a cytotoxic copper catalyst makes it the gold standard for studying biological processes in their native context.
-
No-wash imaging protocols: The fluorogenic nature of probes like this compound allows for high signal-to-noise ratios without the need for washing steps to remove unbound probe.
-
Long-term studies: The high biocompatibility is advantageous for experiments that require monitoring over extended periods.
CuAAC is advantageous when:
-
Rapid labeling is critical: Its superior reaction kinetics are ideal for capturing dynamic events or when labeling low-abundance targets.
-
Working with cell lysates or fixed samples: In these contexts, copper toxicity is not a concern, and the high efficiency of CuAAC can be fully leveraged.
-
The small size of the alkyne is crucial: The terminal alkyne used in CuAAC is smaller than the bulky cyclooctyne of DIBO, which may be important to minimize perturbation of the protein's function.
Ultimately, a thorough understanding of the quantitative performance and experimental considerations of both this compound and CuAAC will empower researchers to select the most appropriate and effective method for their protein labeling needs, leading to more accurate and insightful discoveries.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents for Bioconjugation and Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation chemistry is a critical determinant for experimental success. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a premier technology for covalently labeling biomolecules in living systems, obviating the need for cytotoxic copper catalysts. [1] This guide provides an objective comparison of the performance of commonly used SPAAC reagents, supported by experimental data, to facilitate informed reagent selection.
Performance Comparison of Common SPAAC Reagents
The efficacy of a SPAAC reagent is primarily dictated by its reaction kinetics, stability in biological environments, and its potential for inducing cytotoxicity. This section summarizes the key performance indicators for several widely used cyclooctyne reagents.
Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a SPAAC reaction. A higher k₂ value indicates a faster reaction, which is particularly advantageous for labeling low-abundance biomolecules or for applications in dynamic systems. The reaction rates are typically determined by reacting the cyclooctyne with a model azide, such as benzyl azide.[2]
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | 0.07 - 0.63[3] | Balances high reactivity with small size.[4] |
| Dibenzocyclooctyne | DBCO (ADIBO) | ~0.31[1] | Possesses fast kinetics and good stability in aqueous buffers. |
| 4-Dibenzocyclooctynol | DIBO | 0.17 | Reacts exceptionally fast; the alcohol or ketone functions offer a handle for installing various tags. |
| Difluorinated Cyclooctyne | DIFO | 0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Dibenzoazacyclooctyne | DIBAC | 0.31 | A highly reactive cyclooctyne. |
Stability
The stability of cyclooctyne reagents in aqueous buffers and in the presence of biological nucleophiles, such as glutathione (GSH), is crucial for ensuring that the reagent remains intact until it reacts with the target azide. Poor stability can lead to off-target reactions and a decrease in labeling efficiency.
| Cyclooctyne Reagent | Condition | Half-life | Reference |
| DBCO | Presence of GSH | ~71 minutes | |
| BCN | Presence of GSH | ~6 hours |
BCN demonstrates significantly greater stability in the presence of thiols compared to DBCO, making it a more suitable choice for experiments requiring longer incubation times or in environments with high concentrations of nucleophiles.
Cytotoxicity
While SPAAC is generally considered biocompatible due to the absence of a copper catalyst, the cyclooctyne reagents themselves can exhibit some level of cytotoxicity. It is therefore essential to determine the non-toxic concentration range for each reagent in the specific biological system being studied. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
| Cyclooctyne Reagent | Cell Line | IC50 (µM) | Reference |
| DBCO | Various | Generally low cytotoxicity at typical working concentrations. | |
| BCN | Various | Generally low cytotoxicity at typical working concentrations. |
Direct comparative studies providing IC50 values for a wide range of cyclooctynes are not extensively available in the public literature. It is highly recommended to perform a cytotoxicity assay, such as the MTT assay, to determine the optimal, non-toxic concentration for your specific experimental conditions.
Quantum Yield of Fluorescent Triazole Products
For fluorescence-based applications, the quantum yield (Φ) of the resulting triazole product is a critical parameter. A higher quantum yield corresponds to a brighter fluorescent signal. The quantum yield can be influenced by the specific combination of the cyclooctyne, the azide, and the local environment.
| Cyclooctyne-Fluorophore Conjugate | Quantum Yield (Φ) | Reference |
| DBCO-Fluorescein (after SPAAC) | Data not readily available in a comparative context | |
| BCN-Fluorescein (after SPAAC) | Data not readily available in a comparative context | |
| Triazole derivatives of fluorescein | 0.05 - 0.24 | |
| 4,5-bis(arylethynyl)-1,2,3-triazoles | up to 0.60 |
Comprehensive comparative data on the quantum yields of triazole products from different SPAAC reagents with common fluorogenic azides is limited. Researchers should characterize the quantum yield of their specific probe-biomolecule conjugate in the relevant experimental buffer.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when comparing the performance of SPAAC reagents.
Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR
This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR spectroscopy.
Materials:
-
Cyclooctyne derivative
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the cyclooctyne derivative and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture to determine the initial concentration of the cyclooctyne relative to the internal standard.
-
Reaction Initiation: Add a known concentration of benzyl azide to the NMR tube.
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a disappearing reactant proton and a newly appearing product proton. Normalize the integrals against the integral of the internal standard to determine the concentration of reactant and product at each time point.
-
Rate Constant Calculation: Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear. The slope of this line can be used to determine the second-order rate constant (k₂).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of SPAAC reagents on adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
SPAAC reagent to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the SPAAC reagent in culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the concentration of the SPAAC reagent and determine the IC50 value, which is the concentration that inhibits 50% of cell viability.
Protocol 3: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a triazole product.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
The triazole product of interest (unknown sample)
-
Solvent appropriate for both the standard and the unknown sample
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are kept constant.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the unknown (Grad_unk).
-
-
Quantum Yield Calculation: The quantum yield of the unknown sample (Φf_unk) can be calculated using the following equation: Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²) where Φf_std is the quantum yield of the standard, and n is the refractive index of the solvent for the unknown (unk) and standard (std).
Visualizing SPAAC in Biological Systems
SPAAC Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the fundamental SPAAC reaction and a general workflow for its application in biological labeling experiments.
Application of SPAAC in Elucidating Signaling Pathways
SPAAC-based strategies are powerful tools for dissecting complex cellular signaling pathways. For instance, "click chemistry" proteomics can be used to identify and quantify changes in protein phosphorylation within a signaling cascade, such as the MAPK/ERK pathway, in response to specific stimuli.
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A general representation of this pathway is shown below.
By using metabolic labeling with an azide-containing amino acid analog, followed by SPAAC with a biotinylated cyclooctyne, researchers can enrich for newly synthesized proteins or phosphoproteins within this pathway for subsequent identification and quantification by mass spectrometry. This approach allows for a dynamic view of how signaling networks are rewired in response to various stimuli or drug treatments.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. agilent.com [agilent.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Azide Detection: Exploring Alternatives to Fl-DIBO
For researchers, scientists, and drug development professionals seeking to visualize azide-tagged molecules, this guide provides a comprehensive comparison of fluorogenic probes beyond the commonly used Fl-DIBO. We delve into the performance of alternative probes, presenting key quantitative data, detailed experimental protocols, and visual guides to their reaction mechanisms and workflows.
The detection of azides through bioorthogonal chemistry has become an indispensable tool in chemical biology. Fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction with their target, are particularly valuable as they minimize background signal and enable no-wash imaging in complex biological systems. While this compound has been a popular choice, a growing number of alternatives offer a range of wavelengths, reaction kinetics, and application-specific advantages. This guide will explore these alternatives, focusing on cyclooctyne-based probes, BCN-based probes, and probes for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Performance Comparison of Fluorogenic Azide Probes
The selection of a fluorogenic probe is dictated by the specific experimental requirements, including the desired brightness, reaction speed, and spectral properties. The following tables summarize the key performance metrics for this compound and its alternatives.
| Probe/Probe Class | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) - Unreacted | Quantum Yield (Φ) - Reacted | Fold Change in Brightness | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | DIBO-Fluor | ~420 | ~574 (unreacted), ~491 (reacted) | 0.002[1] | 0.119[1] | >1000[2] | Not explicitly found |
| Coumarin-Cyclooctynes (e.g., coumBARAC) | Coumarin | ~300 | Not specified | Low[1] | Low[1] | ~10 | Not explicitly found |
| BCN-based Probes (e.g., BCN-Coumarin) | Coumarin | ~409 (reacted) | Not specified | ~0.003 | ~0.04 | ~13 | 0.15 - 0.57 |
| CalFluor Probes (CuAAC) | Fluorescein, Rhodamine, Si-Rhodamine | 500 - 650 | 521 - 668 | Low (e.g., <0.01) | High (e.g., 0.74) | up to 283 | 10 - 100 |
| 3-Azido-7-hydroxycoumarin (CuAAC) | Coumarin | ~404 (reacted) | ~477 (reacted) | Non-fluorescent | Fluorescent | High | 10 - 100 |
Note: The performance of these probes can be influenced by the specific azide, solvent, and other reaction conditions. The data presented here is for comparative purposes.
Signaling Pathways and Reaction Mechanisms
The fluorogenic response of these probes is triggered by a chemical transformation that alters the electronic structure of the fluorophore. These mechanisms are illustrated below.
Caption: General mechanism of SPAAC fluorogenic probes.
The fluorogenic mechanism in SPAAC probes like this compound and BCN-coumarin arises from a change in the electronic properties of the molecule upon cycloaddition. In the unreacted state, the strained alkyne can quench the fluorescence of the attached fluorophore. The formation of the stable, aromatic triazole ring relieves this strain and alters the electronic structure, leading to a significant increase in fluorescence quantum yield.
Caption: General mechanism of CuAAC fluorogenic probes.
In CuAAC-based fluorogenic probes such as the CalFluor series and 3-azido-7-hydroxycoumarin, the fluorescence is typically quenched in the azide form through a process like photoinduced electron transfer (PeT). The azide group acts as an electron donor, quenching the excited state of the fluorophore. Upon reaction with an alkyne in the presence of a copper(I) catalyst, the azide is converted to a triazole. This transformation alters the electronic properties of the substituent, disrupting the PeT process and restoring the fluorescence of the core dye structure.
Experimental Protocols
Detailed and validated protocols are crucial for the successful application of these fluorogenic probes. Below are representative protocols for live-cell imaging and protein labeling.
Live-Cell Imaging with CalFluor Probes (No-Wash Protocol)
This protocol is adapted for the no-wash labeling of alkyne-tagged biomolecules on the surface of live cells using CalFluor probes.
Materials:
-
Live cells cultured with an alkyne-containing metabolic label (e.g., Ac4ManNAl for glycans).
-
CalFluor azide probe (e.g., CalFluor 488 azide).
-
Copper(II) sulfate (CuSO₄).
-
Copper-chelating ligand (e.g., BTTAA).
-
Reducing agent (e.g., sodium ascorbate).
-
Imaging medium (e.g., HBSS).
Procedure:
-
Cell Preparation: Culture cells with the alkyne-containing metabolic label for the desired period to allow for incorporation into biomolecules.
-
Reagent Preparation:
-
Prepare a stock solution of the CalFluor azide probe in DMSO.
-
Prepare stock solutions of CuSO₄, BTTAA, and sodium ascorbate in water.
-
-
Labeling Reaction:
-
Wash the cells once with imaging medium.
-
Prepare the labeling cocktail in imaging medium. For a final volume of 1 mL, a typical cocktail might contain:
-
1-10 µM CalFluor azide probe.
-
50 µM CuSO₄.
-
250 µM BTTAA.
-
2.5 mM sodium ascorbate (freshly prepared).
-
-
Add the labeling cocktail to the cells.
-
-
Incubation: Incubate the cells at 37°C for 10-30 minutes.
-
Imaging: Image the cells directly without washing.
Caption: Workflow for no-wash live-cell imaging with CalFluor probes.
Protein Labeling with BCN-Functionalized Dyes
This protocol describes the labeling of an azide-modified protein with a BCN-containing fluorogenic probe.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
BCN-functionalized fluorogenic dye (e.g., BCN-Coumarin).
-
DMSO or DMF for dissolving the dye.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the BCN-functionalized dye in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the BCN-dye stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
-
Characterization:
-
Confirm labeling by SDS-PAGE and in-gel fluorescence scanning.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye.
-
Caption: Workflow for labeling an azide-modified protein with a BCN-dye.
Conclusion
The field of fluorogenic azide detection has expanded significantly beyond this compound, offering researchers a diverse toolkit to visualize and track azide-tagged biomolecules. Cyclooctyne-based probes, BCN-derivatives, and CuAAC-activated fluorophores each present a unique set of advantages in terms of reaction kinetics, spectral properties, and ease of use. The choice of the optimal probe will depend on the specific biological question and the experimental context. The quantitative data, mechanistic insights, and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and successfully implement these powerful tools in their studies.
References
A Head-to-Head Comparison of Fl-DIBO and Other Bioorthogonal Ligation Methods for Researchers and Drug Development Professionals
In the landscape of bioconjugation, the choice of a bioorthogonal ligation method is critical for the success of applications ranging from in vivo imaging to the development of targeted therapeutics. This guide provides a detailed comparison of Fl-DIBO (fluorogenic dibenzocyclooctyne), a prominent strain-promoted alkyne-azide cycloaddition (SPAAC) reagent, with other key bioorthogonal ligation methods. We present quantitative data on reaction kinetics, discuss reagent stability, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is largely determined by its kinetics, typically represented by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for efficient labeling, especially at low concentrations of reactants in a complex biological milieu. The following table summarizes the reported k₂ values for this compound and other commonly used bioorthogonal ligation methods.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| SPAAC | This compound + Benzyl Azide | 0.019[1] | Fluorogenic, stable in aqueous solution.[2] |
| This compound + Sodium Azide | 0.0953[3] | Useful for detecting inorganic azides.[3][4] | |
| DIBO + Benzyl Azide | 0.057 | Parent compound to this compound. | |
| DBCO (ADIBO) + Benzyl Azide | ~0.3 - 1.0 | Commonly used due to good reactivity and stability. | |
| BCN + Benzyl Azide | ~0.004 - 0.5 | Good balance of reactivity and stability. | |
| DIFO + Benzyl Azide | ~0.3 - 0.7 | Highly reactive due to fluorine substitution. | |
| IEDDA | trans-Cyclooctene (TCO) + Tetrazine | 1 - 10⁶ | Extremely fast kinetics, ideal for in vivo applications. |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10¹ - 10⁴ | Fast and efficient, but requires a cytotoxic copper catalyst. |
| Staudinger Ligation | Azide + Phosphine | 10⁻³ - 10⁻² | First bioorthogonal reaction, but slow kinetics. |
| Nitrone-Alkyne Cycloaddition | Nitrone + Cyclooctyne | 12 - 32 | Fast reaction, but metabolic incorporation of nitrones can be challenging. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | ~10⁻³ - 10⁻² | Reversible under acidic conditions. |
Note: Rate constants can vary depending on the specific reactants, solvent, temperature, and presence of catalysts or additives.
Stability and Biocompatibility
Beyond reaction kinetics, the stability of the bioorthogonal reagents and the resulting covalent linkage, as well as their biocompatibility, are paramount for successful application in biological systems.
-
This compound and other SPAAC reagents: Generally exhibit good stability in aqueous buffers and are considered highly biocompatible as they do not require a toxic metal catalyst. This compound itself is reported to be stable over a broad pH range and inert towards common biological nucleophiles like glutathione.
-
IEDDA (TCO-Tetrazine): While the reaction is extremely fast, the stability of some tetrazine derivatives can be a concern, with a potential for hydrolysis. However, highly stable and reactive tetrazines have been developed.
-
CuAAC: The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper(I) catalyst. Various ligands have been developed to chelate the copper, reducing its toxicity and improving reaction efficiency.
-
Staudinger Ligation: The phosphine reagents used in the Staudinger ligation are prone to oxidation in biological environments, which can limit their efficiency.
-
Oxime/Hydrazone Ligation: The resulting oxime or hydrazone bond can be reversible, particularly under acidic conditions, which might be a limitation for applications requiring long-term stability.
Experimental Protocols
Accurate and reproducible experimental methods are essential for comparing and implementing bioorthogonal ligation strategies. Below are detailed protocols for key experiments.
Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This protocol describes the determination of the second-order rate constant (k₂) for the reaction between this compound and an azide under pseudo-first-order conditions.
Materials:
-
This compound
-
Azide-containing compound (e.g., benzyl azide)
-
Deuterated solvent (e.g., CDCl₃/CD₃OD, 4:1 v/v)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the deuterated solvent at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the azide in the same deuterated solvent at a much higher concentration (e.g., 20 mM) to ensure pseudo-first-order conditions.
-
-
NMR Data Acquisition:
-
Transfer a precise volume of the this compound solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at t=0 before the addition of the azide.
-
Add a precise volume of the azide stock solution to the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic proton signals for both the this compound reactant and the triazole product that are well-resolved and do not overlap with other signals.
-
Integrate the area of these signals in each spectrum over time.
-
Calculate the concentration of the reactant at each time point relative to an internal standard or based on the initial concentration.
-
Plot the natural logarithm of the reactant concentration versus time. The plot should be linear under pseudo-first-order conditions.
-
The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide], where [Azide] is the concentration of the azide, which is in large excess and considered constant.
-
In-Gel Fluorescence Analysis of Protein Labeling
This protocol allows for the comparison of labeling efficiency of different bioorthogonal probes on a target protein in cell lysates.
Materials:
-
Cells expressing an azide- or alkyne-tagged protein of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bioorthogonal fluorescent probes (e.g., this compound, fluorescently tagged tetrazines, or alkynes for CuAAC)
-
For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Coomassie Brilliant Blue stain
Procedure:
-
Cell Lysis:
-
Harvest cells expressing the tagged protein.
-
Lyse the cells in ice-old lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Bioorthogonal Ligation:
-
To equal amounts of protein lysate, add the respective bioorthogonal fluorescent probe. For CuAAC, add the copper catalyst, reducing agent, and ligand.
-
Incubate the reactions for a specific time at room temperature or 37°C.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore.
-
After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to the target protein for each labeling condition.
-
Normalize the fluorescence intensity to the total protein amount as determined by Coomassie staining to compare the labeling efficiency.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate common workflows where bioorthogonal ligation methods are applied.
Caption: General workflow for bioorthogonal labeling of cell-surface proteins.
Caption: Workflow for the synthesis of antibody-drug conjugates (ADCs).
References
A Researcher's Guide to Quantitative Comparison of Fluorescence Enhancement in Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of the fluorescence enhancement of various probes, supported by quantitative data and detailed experimental protocols to aid in making informed decisions for your specific research needs.
The fluorescence enhancement of a probe upon binding to its target is a key performance indicator. This guide focuses on a quantitative comparison of commonly used fluorescent probes for both nucleic acid and protein studies. We will delve into key metrics such as fluorescence enhancement factor, quantum yield, and signal-to-background ratio.
Quantitative Comparison of Fluorescent Probes
The following table summarizes the key quantitative parameters for a selection of fluorescent probes. This data has been compiled from various studies to provide a comparative overview.
| Probe Category | Probe Name | Target | Fluorescence Enhancement Factor | Quantum Yield (Φ) (Bound) | Signal-to-Background Ratio (S/B) |
| Nucleic Acid Probes | SYBR Green I | dsDNA | >1000-fold[1] | High[2] | High |
| PicoGreen | dsDNA | >1000-fold[1] | High[2] | Very High[2] | |
| Ethidium Bromide | dsDNA | ~30-fold | 0.15 | Moderate | |
| Hoechst 33258 | dsDNA (AT-rich) | Variable | ~0.4 | Moderate | |
| Molecular Beacons | Specific DNA/RNA | Up to 320-fold | Variable | High | |
| Pleiades Probes | Specific DNA/RNA | High | High | Excellent | |
| Protein Probes | 8-Anilino-1-naphthalenesulfonic acid (ANS) | Hydrophobic regions | Significant increase | Up to 0.8 | Variable |
Experimental Protocols
Protocol 1: Determination of Fluorescence Enhancement of DNA Probes
This protocol outlines the steps to compare the fluorescence enhancement of intercalating dyes like SYBR Green I and PicoGreen upon binding to double-stranded DNA (dsDNA).
Materials:
-
Fluorinated DNA probes (e.g., SYBR Green I, PicoGreen)
-
dsDNA standard (e.g., calf thymus DNA) of known concentration
-
Assay buffer (e.g., Tris-EDTA buffer, pH 8.0)
-
Fluorometer or microplate reader with appropriate excitation and emission filters
-
Black 96-well microplates
Procedure:
-
Prepare a dsDNA dilution series: Serially dilute the dsDNA standard in the assay buffer to cover a range of concentrations (e.g., 0 to 1000 ng/mL).
-
Prepare probe solutions: Dilute the fluorescent probes in the assay buffer to their recommended working concentrations.
-
Assay setup: In a black 96-well microplate, add a fixed volume of each diluted dsDNA standard to triplicate wells.
-
Add probes: Add an equal volume of the diluted fluorescent probe solution to each well.
-
Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.
-
Fluorescence measurement: Measure the fluorescence intensity using a fluorometer or microplate reader. Use the excitation and emission wavelengths specific to each probe (e.g., ~497 nm excitation and ~520 nm emission for SYBR Green I).
-
Data analysis:
-
Subtract the fluorescence of the blank (no DNA) from all readings.
-
Plot the fluorescence intensity against the dsDNA concentration to generate a standard curve.
-
The fluorescence enhancement factor can be calculated by dividing the fluorescence intensity of the probe in the presence of saturating dsDNA concentration by the fluorescence intensity of the probe alone.
-
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, comparing the probe to a standard with a known quantum yield, is commonly used.
Materials:
-
Fluorescent probe of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solvent in which both the sample and standard are soluble and stable
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure fluorescence: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Calculate quantum yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard plots, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts.
References
Validating the Bioorthogonality of the Fl-DIBO Reaction In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal reaction for in vivo applications is critical to the success of their investigations. This guide provides an objective comparison of the fluorine-DIBO (Fl-DIBO) reaction, a strain-promoted alkyne-azide cycloaddition (SPAAC), with the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction, specifically the trans-cyclooctene-tetrazine (TCO-tetrazine) ligation. This comparison is based on key performance metrics including reaction kinetics, fluorogenic properties, and considerations for in vivo application, supported by experimental data and detailed protocols.
The this compound reaction is a catalyst-free click chemistry tool valued for its fluorogenic nature, where the fluorescence significantly increases upon reaction. This "turn-on" characteristic is advantageous for minimizing background signal in imaging applications. However, its performance in a complex biological environment must be rigorously validated and compared against other established bioorthogonal methods.
Performance Comparison: this compound vs. TCO-Tetrazine
A critical factor for the success of in vivo bioorthogonal reactions is the reaction kinetics. Faster kinetics are generally preferred to achieve efficient labeling at low, biocompatible concentrations of the labeling reagents.
| Feature | This compound (SPAAC) | TCO-Tetrazine (IEDDA) | References |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition | Inverse-Electron-Demand Diels-Alder | [1] |
| Second-Order Rate Constant (k₂) * | ~0.019 M⁻¹s⁻¹ (with benzyl azide) | ~10³ - 10⁶ M⁻¹s⁻¹ | [2][3] |
| Fluorogenicity | Yes, significant fluorescence enhancement upon reaction. | Can be made fluorogenic with appropriate quencher-fluorophore pairs. | [4][5] |
| Biocompatibility | Generally considered high; no catalyst required. | Generally considered high; no catalyst required. | |
| In Vivo Stability | Good stability of the cyclooctyne and azide. | TCO can be sensitive to isomerization; tetrazine stability varies with substitution. |
Note: Reaction rates are dependent on the specific reactants and reaction conditions.
The TCO-tetrazine reaction exhibits significantly faster kinetics, which can be a decisive advantage for in vivo applications where rapid target engagement is crucial. While the this compound reaction is slower, its inherent fluorogenic properties provide a strong signal-to-noise ratio without the need for extensive washing steps to remove unreacted probes.
Experimental Protocols
To objectively compare the in vivo bioorthogonality of the this compound reaction with the TCO-tetrazine ligation, a series of well-controlled experiments are necessary. Below are detailed methodologies for key validation experiments in a mouse model.
Protocol 1: In Vivo Labeling Efficiency and Specificity
This protocol aims to quantitatively compare the extent and specificity of labeling achieved by this compound and a TCO-tetrazine pair targeting a specific cell surface receptor in a tumor model.
1. Animal Model and Cell Preparation:
- Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors from a cell line engineered to express a target receptor (e.g., HER2).
- Prepare an antibody-azide conjugate (for this compound) and an antibody-TCO conjugate (for the IEDDA reaction) targeting the receptor of interest.
2. Reagent Administration:
- Group 1 (this compound): Administer the antibody-azide conjugate intravenously (IV) via the tail vein. After a predetermined circulation time to allow for target accumulation and clearance of unbound antibody (e.g., 24-48 hours), administer the this compound probe intravenously.
- Group 2 (TCO-Tetrazine): Administer the antibody-TCO conjugate intravenously. Following a similar circulation and clearance period, administer a fluorescently-labeled tetrazine probe intravenously.
- Control Groups: Include control groups receiving only the fluorescent probe (this compound or tetrazine) without the corresponding antibody conjugate to assess non-specific accumulation. Another control group should receive a non-targeting antibody-conjugate to assess off-target binding.
3. In Vivo Imaging:
- At various time points post-probe administration (e.g., 1, 4, 8, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for the respective fluorophores.
4. Ex Vivo Analysis:
- After the final imaging time point, euthanize the mice and harvest the tumors and major organs (liver, spleen, kidneys, lungs, heart).
- Perform ex vivo imaging of the harvested tissues to quantify fluorescence intensity.
- Homogenize a portion of the tumor and organs for quantitative analysis of fluorescence using a plate reader.
- Perform histological analysis (e.g., immunofluorescence) on tumor sections to visualize the cellular localization of the fluorescent signal and confirm co-localization with the target receptor.
5. Data Analysis:
- Quantify the fluorescence intensity in the tumor region of interest (ROI) and in non-target tissues from the in vivo and ex vivo images.
- Calculate the tumor-to-background ratio (TBR) for each group.
- From the homogenized tissue data, calculate the percentage of injected dose per gram of tissue (%ID/g) for the tumor and each organ.
Protocol 2: Biodistribution and Pharmacokinetics
This protocol assesses the distribution, clearance, and potential toxicity of the this compound probe compared to a fluorescent tetrazine.
1. Reagent Preparation and Administration:
- Administer either the this compound probe or a fluorescently-labeled tetrazine intravenously to healthy mice.
2. In Vivo Imaging and Sample Collection:
- Perform whole-body fluorescence imaging at multiple time points (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to monitor the distribution and clearance of the probes.
- At each time point, collect blood samples to determine the concentration of the probe in circulation.
3. Ex Vivo Biodistribution:
- At the final time point, euthanize the mice and harvest major organs.
- Quantify the fluorescence in each organ to determine the final biodistribution profile.
4. Toxicity Assessment:
- Monitor the mice for any signs of acute toxicity (e.g., weight loss, changes in behavior) throughout the experiment.
- After euthanasia, perform histological analysis of major organs to look for any signs of tissue damage.
- Conduct a complete blood count (CBC) and serum biochemistry analysis to assess for any systemic toxicity.
Visualizing Workflows and Mechanisms
To better illustrate the concepts and procedures described, the following diagrams are provided.
Conclusion
The validation of a bioorthogonal reaction's performance in vivo is a multifaceted process that requires careful experimental design and quantitative analysis. The this compound reaction, with its inherent fluorogenic properties, presents a valuable tool for in vivo imaging. However, its slower reaction kinetics compared to the TCO-tetrazine ligation may limit its applicability in scenarios requiring rapid labeling or when dealing with low concentrations of target molecules.
For applications where high sensitivity and rapid labeling are paramount, the TCO-tetrazine IEDDA reaction is likely the superior choice. Conversely, when minimizing background fluorescence without extensive washout steps is the primary concern, the fluorogenic nature of the this compound reaction offers a distinct advantage. Ultimately, the selection of the most appropriate bioorthogonal reaction will depend on the specific biological question, the nature of the target, and the experimental constraints. The protocols and comparative data presented in this guide provide a framework for researchers to make an informed decision and to rigorously validate the bioorthogonality of their chosen chemical tool in a physiologically relevant context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 5. Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Fl-DIBO: A Comparative Analysis of Cross-Reactivity with Common Functional Groups
For researchers, scientists, and drug development professionals, the bioorthogonal fluorogenic probe Fl-DIBO (fluorogenic dibenzocyclooctyne) offers a powerful tool for labeling and visualizing biomolecules. Its utility, however, is critically dependent on its specificity and minimal cross-reactivity with other functional groups present in complex biological systems. This guide provides an objective comparison of this compound's performance against other alternatives, supported by available experimental data, to inform the selection of the most appropriate probe for your research needs.
At the heart of this compound's application is the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that allows for the covalent labeling of azide-modified molecules in living systems without the need for a toxic copper catalyst. The ideal bioorthogonal probe should react rapidly and selectively with its target (the azide) while remaining inert to the plethora of other functional groups found in proteins, lipids, and nucleic acids.
Quantitative Analysis of Reactivity and Cross-Reactivity
While comprehensive quantitative data on the cross-reactivity of this compound with a wide array of functional groups remains an area of ongoing investigation, existing studies provide valuable insights into its stability and specificity. This compound has been shown to be stable in aqueous solutions across a broad pH range and, notably, inert towards treatment with a diverse set of nucleophiles, including a high concentration of glutathione (10 mM), a common intracellular thiol.[1]
The primary reaction of this compound is with 1,3-dipolar compounds. Its reactivity with azides is well-established, forming a stable, highly fluorescent triazole product.[1][2] Beyond azides, this compound also participates in catalyst-free cycloadditions with nitrones, nitrile oxides, and diazo-derivatives.[3]
The following table summarizes the known reactivity of this compound with its target functional groups. Data on cross-reactivity with common biological functional groups is largely qualitative, indicating a lack of significant reaction. For comparison, general observations for other strained alkynes are included.
| Functional Group | This compound Reactivity | General Strained Alkyne Reactivity (e.g., DBCO, BCN) | Reference |
| Azide | High (Forms fluorescent triazole) | High | [1] |
| Nitrones | High (Forms cycloadduct) | Reacts | |
| Nitrile Oxides | High (Forms cycloadduct) | Reacts | |
| Diazo-derivatives | High (Forms cycloadduct) | Reacts | |
| Thiols (e.g., Cysteine, Glutathione) | Low/Negligible (Reported inert to 10 mM glutathione) | Can be susceptible to thiol-yne side reactions, especially under basic conditions. | |
| Amines (e.g., Lysine) | Low/Negligible (No significant reactivity reported) | Generally low reactivity, but potential for side reactions under specific conditions. | |
| Alcohols (e.g., Serine, Threonine) | Low/Negligible (No significant reactivity reported) | Generally considered inert. | |
| Carboxylic Acids (e.g., Aspartate, Glutamate) | Low/Negligible (No significant reactivity reported) | Generally considered inert. |
Note: The lack of specific quantitative data for the cross-reactivity of this compound with amines, alcohols, and carboxylic acids in the peer-reviewed literature highlights a need for further systematic studies. The information presented is based on the current available data and general understanding of cyclooctyne chemistry.
Experimental Protocols
To aid researchers in designing their own cross-reactivity and stability studies, the following are generalized protocols based on common methodologies in the field.
Protocol 1: General Stability Assay of this compound
This protocol is designed to assess the stability of this compound in the presence of a specific functional group.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test compound containing the functional group of interest (e.g., N-acetyl-L-cysteine for thiols, N-acetyl-L-lysine for amines) at a high concentration (e.g., 100 mM in a suitable buffer)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing this compound at a final concentration of 100 µM in the reaction buffer.
-
Add the test compound to the reaction mixture to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC to monitor the concentration of the intact this compound.
-
A control reaction containing only this compound in the reaction buffer should be run in parallel to account for any inherent instability of the probe under the experimental conditions.
-
The percentage of remaining this compound at each time point is calculated and plotted to determine its stability.
Protocol 2: Competitive Reactivity Assay
This protocol assesses the selectivity of this compound for azides in the presence of a potential cross-reactive functional group.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Azide-containing compound (e.g., Benzyl azide) stock solution
-
Test compound containing the potentially cross-reactive functional group
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Prepare a reaction mixture containing the azide-containing compound (e.g., 1 mM) and the test compound (e.g., 10 mM) in the reaction buffer.
-
Initiate the reaction by adding this compound to a final concentration of 100 µM.
-
Incubate the reaction at 37°C.
-
At various time points, quench the reaction and analyze the product formation by HPLC or LC-MS.
-
Quantify the formation of the azide-Fl-DIBO cycloaddition product and any potential side-products formed from the reaction with the test compound.
-
The ratio of the desired product to the side-product(s) provides a measure of the selectivity of this compound.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in utilizing and evaluating this compound, the following diagrams are provided.
Conclusion
This compound stands out as a highly selective and stable fluorogenic probe for the detection of azide-tagged biomolecules. The available evidence strongly suggests a low potential for cross-reactivity with common biological functional groups, particularly thiols, which can be problematic for other strained alkynes. However, researchers should be aware that the body of quantitative data on cross-reactivity is not exhaustive. For applications requiring the utmost certainty of specificity, it is recommended to perform in-house stability and cross-reactivity assays using the protocols outlined in this guide. The continued development and characterization of bioorthogonal probes like this compound will undoubtedly advance our ability to study complex biological processes with increasing precision.
References
A Comparative Guide to Fluorogenic Probes for Click Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic probe is critical for the success of click chemistry applications in bioimaging, diagnostics, and drug discovery. This guide provides an objective comparison of the performance of various fluorogenic probes, supported by experimental data, to facilitate informed decision-making.
The field of click chemistry has been revolutionized by the development of fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction with their target. This "turn-on" mechanism allows for real-time monitoring of biological processes with high signal-to-background ratios, eliminating the need for washing steps to remove unreacted probes. This guide focuses on the two major classes of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the increasingly popular tetrazine-based ligations.
Performance Comparison of Fluorogenic Probes
The efficacy of a fluorogenic probe is determined by several key performance metrics. These include the quantum yield (QY) of the fluorescent product, the fluorescence enhancement upon reaction (turn-on ratio), the excitation and emission wavelengths, and the kinetics of the click reaction. The following table summarizes these quantitative data for a selection of commonly used fluorogenic probes.
| Probe Type/Name | Click Reaction | Fluorophore Core | Excitation (nm) | Emission (nm) | QY (Initial) | QY (Final) | Fluorescence Enhancement | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Coumarin-based | ||||||||
| 3-Azido-7-hydroxycoumarin | CuAAC | Coumarin | ~380 | ~470 | Low | High | Significant | Not Reported |
| coumBARAC | SPAAC | Coumarin | ~300 | Not Reported | Low | 0.04 | 10-fold | Not Reported |
| HELIOS 370H | Tetrazine Ligation | Coumarin | Not Reported | Not Reported | Very Low | High | >11,000-fold | Not Reported |
| Benzothiazole-based | ||||||||
| 6-methoxyl-2-ethynyl-benzothiazole | CuAAC | Benzothiazole | 316 | 390 | 0.05 | 0.36 | 7.9-fold | Not Reported |
| 6-dimethylamino-2-ethynyl-benzothiazole | CuAAC | Benzothiazole | 375 | 500 | 0.49 | 0.65 | 3.5-fold | Not Reported |
| BODIPY-based | ||||||||
| Azido-BODIPY | CuAAC | BODIPY | >500 | Not Reported | Low | High | 52-fold | Not Reported |
| Tetrazine-BODIPY FL | Tetrazine Ligation | BODIPY | Not Reported | 512 | Low | High | 22-fold | Not Reported |
| Tetrazine-based | ||||||||
| Tetrazine-Fluorophore Conjugates | Tetrazine Ligation | Various | Various | Various | Low | High | Up to 1600-fold | Up to 10⁷ |
| Methylcyclopropene with Tetrazine Probe | Tetrazine Ligation | Various | Not Reported | Not Reported | Low | High | Not Reported | 13 ± 2 |
Signaling Pathways and Experimental Workflows
The operational principle of fluorogenic probes in click chemistry involves a chemical transformation that either activates a quenched fluorophore or modifies the electronic properties of a pro-fluorophore to induce fluorescence.
General Mechanism of Fluorogenic Click Chemistry
The diagram below illustrates the fundamental concept of a fluorogenic click reaction. A non-fluorescent or weakly fluorescent probe reacts with its specific bioorthogonal partner (e.g., an azide with an alkyne, or a tetrazine with a strained alkene). This highly specific and efficient reaction leads to the formation of a new, brightly fluorescent product.
Caption: General mechanism of a fluorogenic click reaction.
Experimental Workflow for Probe Evaluation
The evaluation of a new fluorogenic probe typically involves its synthesis, characterization of its photophysical properties before and after the click reaction, and assessment of its performance in a biological context.
Caption: A typical experimental workflow for evaluating a new fluorogenic probe.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of fluorogenic probes. Below are methodologies for key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a fluorogenic probe relative to a known standard.
Materials:
-
Fluorogenic probe (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
High-purity solvent (e.g., ethanol, PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (quartz for both absorbance and fluorescence)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be chosen to have absorbances in the linear range, typically below 0.1 at the excitation wavelength, to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance spectrum for each dilution of the sample and the standard. Determine the absorbance at the excitation wavelength to be used for fluorescence measurements.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each dilution of the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission peak for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Φ_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, the ratio of refractive indices is 1.
General Protocol for a Fluorogenic Click Chemistry Reaction in Solution
This protocol outlines a general procedure for performing a CuAAC reaction with a fluorogenic probe to assess its fluorescence turn-on.
Materials:
-
Alkyne-containing fluorogenic probe
-
Azide-containing target molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris-HCl or PBS buffer (pH 7.4)
-
Solvent (e.g., DMSO, water, or a mixture)
-
Fluorometer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube or a cuvette, prepare the reaction mixture by adding the buffer, the alkyne-containing fluorogenic probe, and the azide-containing target molecule. The final concentrations will depend on the specific probe and application but are typically in the micromolar range.
-
Initiate the Reaction: To initiate the click reaction, add the copper(II) sulfate solution followed by the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 10-100 µM, with a 5-10 fold excess of sodium ascorbate.
-
Monitor Fluorescence: Immediately after initiating the reaction, place the cuvette in the fluorometer and monitor the increase in fluorescence intensity over time at the emission wavelength of the fluorescent product. Record data at regular intervals until the reaction reaches completion (i.e., the fluorescence intensity plateaus).
-
Data Analysis: Plot the fluorescence intensity as a function of time to obtain the reaction kinetics. The fluorescence enhancement can be calculated by dividing the final fluorescence intensity by the initial fluorescence intensity of the probe before the reaction.
This guide provides a foundational understanding and comparative data to aid in the selection of fluorogenic probes for click chemistry. Researchers are encouraged to consult the primary literature for more specific details and protocols related to individual probes and their applications.
Safety Operating Guide
Proper Disposal Procedures for Fl-DIBO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Fl-DIBO (Fluorobenzocyclooctyne), a fluorescent probe used in click chemistry.
This compound is a valuable tool in bioorthogonal chemistry, enabling the fluorescent labeling of azide-modified biomolecules. While specific disposal protocols for this compound have not been officially established, the following guidelines are based on best practices for the management of fluorescent dyes and reactive cycloalkyne compounds. It is crucial to consult and adhere to your institution's specific safety protocols and local regulations for chemical waste management.
Operational Plan: Safe Handling and Use
Safe laboratory practices are the first step in minimizing risks associated with any chemical agent. The following operational procedures are recommended for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any aerosols or dust.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Collect the absorbed waste in a sealed, labeled container for proper disposal as chemical waste.
Disposal Plan: Step-by-Step Guidance
As a precautionary measure, this compound waste should be treated as hazardous chemical waste. This approach aligns with safety protocols for novel compounds where comprehensive toxicological data may not be available.
Step 1: Waste Segregation
-
Do not dispose of this compound or its solutions down the drain or in regular trash. [1]
-
All waste materials containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] This includes:
-
Unused or surplus this compound powder.
-
Stock solutions and any dilutions.
-
Contaminated labware such as pipette tips, vials, and flasks.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Step 2: Waste Container Management
-
Container Compatibility: Use a container made of a material compatible with organic compounds. Ensure the container is in good condition and has a secure, tightly fitting lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound (Fluorobenzocyclooctyne)," and any other information required by your institution and local regulations.[2][3]
-
Filling: Do not overfill liquid waste containers. It is recommended to fill them to no more than 80% capacity to prevent spills and allow for vapor expansion.[1]
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
-
Documentation: Maintain a record of the waste generated and its disposal, following your institution's protocols.
| Parameter | Guideline | Source/Comment |
| Chemical Reactivity | Possesses a strained alkyne functional group, indicating potential for reactivity. Incompatible with strong oxidizing agents. | Based on the general reactivity of cycloalkynes. |
| Primary Disposal Route | Dispose of as hazardous chemical waste through an approved waste disposal facility. | This is the standard and safest procedure for novel fluorescent dyes and reactive chemical waste. |
| Waste Container | Use a designated, properly labeled, and sealed hazardous waste container compatible with organic compounds. | Containers must be in good condition and kept closed except when adding waste. |
| PPE for Disposal | Wear chemical-resistant gloves, a lab coat, and safety goggles when handling and sealing waste containers. | Standard practice for handling hazardous chemical waste. |
| Spill Residue | Ensure the exterior of the waste container is free of any chemical residue before storage and pickup. | Prevents contamination of the storage area and ensures safe handling. |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to experimental use. When using this compound in labeling experiments, all materials that come into contact with the reagent, including reaction tubes, gel electrophoresis equipment, and imaging systems, should be considered contaminated and decontaminated or disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
